molecular formula C6H14ClNO B2422801 trans-(2-Amino-cyclopentyl)-methanol hydrochloride CAS No. 2331212-02-1

trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Número de catálogo: B2422801
Número CAS: 2331212-02-1
Peso molecular: 151.63
Clave InChI: DJZSFZUZNGAAID-RIHPBJNCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
BenchChem offers high-quality trans-(2-Amino-cyclopentyl)-methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(2-Amino-cyclopentyl)-methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(1R,2R)-2-aminocyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSFZUZNGAAID-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2331212-02-1
Record name [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to trans-(2-Amino-cyclopentyl)-methanol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a chiral bifunctional organic compound featuring a 1,2-disubstituted cyclopentane scaffold. The molecule is characterized by a primary amino group and a primary hydroxymethyl group arranged in a trans configuration. This specific stereochemical arrangement imparts a rigid, three-dimensional structure that is of significant interest to medicinal chemists and materials scientists. Supplied as a hydrochloride salt, the amine functional group is protonated, enhancing the compound's stability and water solubility.

This guide provides a comprehensive technical overview of trans-(2-Amino-cyclopentyl)-methanol hydrochloride, focusing on its chemical properties, plausible synthetic routes, reactivity, and its emerging role as a valuable building block in drug discovery and chiral ligand development. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties of trans-(2-Amino-cyclopentyl)-methanol hydrochloride are not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can establish a reliable profile.

Core Chemical Properties

Quantitative data for this specific molecule is sparse. The following table consolidates known identifiers and estimated properties based on structurally related compounds. Researchers are advised to confirm these properties on a lot-specific basis via a Certificate of Analysis.

PropertyValueSource / Comment
Molecular Formula C₆H₁₄ClNOCalculated from structure. A related monohydrate form has the formula C₆H₁₃NO·HCl·H₂O[1].
Molecular Weight 151.64 g/mol Calculated. The related monohydrate has a molecular weight of 169.65 g/mol [1].
CAS Number Not definitively available for the trans isomer hydrochloride salt. The CAS for the cis free base is 40482-12-0[1].The lack of a specific CAS number highlights the compound's status as a specialized research chemical. Researchers should use the chemical name and structure for unambiguous identification.
Appearance White to off-white solid (Expected)Based on typical amino alcohol hydrochlorides.
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents.The hydrochloride salt form significantly increases polarity and aqueous solubility.
Melting Point Not available.Expected to be a crystalline solid with a relatively high melting point due to its ionic nature.
Predicted Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the stereochemistry of the cyclopentyl ring. Key expected signals include:

    • A multiplet corresponding to the proton on the carbon bearing the hydroxymethyl group (CH-CH₂OH).

    • A multiplet for the proton on the carbon bearing the amino group (CH-NH₃⁺).

    • Distinct signals for the diastereotopic protons of the hydroxymethyl group (-CH₂OH), likely appearing as a doublet of doublets.

    • A broad signal for the ammonium protons (-NH₃⁺) and a triplet for the hydroxyl proton (-OH), both of which are exchangeable with D₂O.

    • A series of complex multiplets for the remaining six protons on the cyclopentane ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for each carbon atom in the molecule:

    • A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.

    • Two signals for the methine carbons of the cyclopentyl ring (CH-N and CH-C) in the 50-60 ppm range.

    • Three signals for the remaining methylene carbons of the cyclopentyl ring in the 20-40 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

    • A broad absorption band in the range of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

    • A broad and strong absorption centered around 2500-3000 cm⁻¹ characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).

    • C-H stretching vibrations just below 3000 cm⁻¹.

    • A C-O stretching vibration around 1050 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be the ideal technique. The expected mass-to-charge ratio (m/z) would correspond to the free base of the molecule [M+H]⁺ at approximately 116.12 Da.

Synthesis and Purification

The synthesis of stereochemically defined 1,2-amino alcohols on a carbocyclic core is a common challenge in organic synthesis. While a specific, validated synthesis for trans-(2-Amino-cyclopentyl)-methanol hydrochloride is not published, a robust synthetic strategy can be designed by adapting established methodologies for similar targets, particularly those used in the synthesis of carbocyclic nucleoside analogues like Abacavir[2].

Proposed Synthetic Workflow

A highly effective and stereocontrolled route can be envisioned starting from the versatile chiral building block (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, a derivative of Vince lactam. This starting material allows for precise control over the stereochemistry of the final product.

G cluster_0 Step 1: Esterification & Ring Opening cluster_1 Step 2: Reduction of Ester cluster_2 Step 3: Reduction of Alkene A (1R,4S)-2-azabicyclo[2.2.1] hept-5-en-3-one B (1S,4R)-(-)-ethyl-4-aminocyclopent -2-ene-1-carboxylate hydrochloride A->B  SOCl₂ / Ethanol   C (1S,4R)-4-amino-2-cyclopentene -1-methanol hydrochloride B->C  Reducing Agent (e.g., NaBH₄)   D trans-(2-Amino-cyclopentyl)-methanol hydrochloride C->D  H₂, Pd/C  

Caption: Proposed synthetic workflow for trans-(2-Amino-cyclopentyl)-methanol hydrochloride.

Experimental Protocol

The following protocol is a proposed, logical synthesis that requires laboratory validation.

Step 1: Esterification and Ring Opening of Vince Lactam Derivative This step is adapted from methodologies used for preparing related aminocyclopentene intermediates[2]. The use of thionyl chloride in alcohol serves to both generate HCl in situ for acid catalysis and facilitate the esterification and ring-opening cascade.

  • Suspend (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous ethanol (approx. 3 mL per gram of lactam) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C[2].

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to yield crude (1S,4R)-(-)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, which can be used in the next step without further purification.

Step 2: Reduction of the Ester The ester is selectively reduced to the primary alcohol. Sodium borohydride is a suitable reagent, though others like lithium aluminum hydride could be used with appropriate caution and solvent choice.

  • Dissolve the crude ester hydrochloride from Step 1 in a suitable solvent system, such as a mixture of dichloromethane and water, which has been shown to improve reaction control and minimize side reactions[2].

  • Cool the solution to 0 °C.

  • Add a reducing agent such as sodium borohydride (approx. 2-3 eq) portion-wise, monitoring for gas evolution.

  • Stir the reaction at room temperature until the ester is fully converted to the alcohol, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with an acidic solution (e.g., 1M HCl) to neutralize excess reducing agent.

  • Isolate the product, (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride, through extraction and crystallization[2].

Step 3: Catalytic Hydrogenation of the Alkene The final step involves the reduction of the double bond. The stereochemical outcome of this step is critical. Hydrogenation of the (1S,4R) intermediate is expected to proceed from the less sterically hindered face, yielding the desired trans product.

  • Dissolve the unsaturated amino alcohol hydrochloride from Step 2 in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification and Characterization

The final product, trans-(2-Amino-cyclopentyl)-methanol hydrochloride, can be purified by recrystallization from a suitable solvent system, such as a methanol/ether or ethanol/ethyl acetate mixture. The purity and identity of the compound must be rigorously confirmed using:

  • NMR Spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition.

  • Melting Point Analysis to assess purity.

Chemical Reactivity and Derivatization

The synthetic utility of trans-(2-Amino-cyclopentyl)-methanol hydrochloride stems from the orthogonal reactivity of its two functional groups. The amine is typically protected while the alcohol is manipulated, or vice-versa.

Reactivity cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions Core trans-(2-Amino-cyclopentyl) methanol Amide Amide Formation (Acylation) Core->Amide RCOCl, Base AlkylatedAmine N-Alkylation Core->AlkylatedAmine R-X, Base BocAmine Boc Protection Core->BocAmine Boc₂O, Base Ester Ester Formation Core->Ester RCOCl, Pyridine Oxidation Oxidation to Aldehyde/Acid Core->Oxidation PCC or TEMPO Tosylate Tosylation/ Leaving Group Core->Tosylate TsCl, Pyridine

Caption: Key reaction sites and derivatization pathways for the title compound.

Reactivity of the Amino Group

The amino group, in its free base form (after neutralization of the hydrochloride), is a potent nucleophile.

  • Acylation: It readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amides. This is a common first step in peptide synthesis or other derivatizations.

  • Alkylation: The amine can be alkylated, though selectivity for mono-alkylation can be challenging. Reductive amination is often a more controlled method for this transformation.

  • Protection: For many synthetic applications, the amine must be protected. Standard protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are readily installed.

Reactivity of the Hydroxyl Group

The primary alcohol offers a wide range of synthetic possibilities.

  • Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents.

  • Esterification: The alcohol can be converted to an ester using an acyl chloride or carboxylic acid under appropriate conditions (e.g., Fischer esterification or using coupling agents).

  • Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be readily converted into a good one, such as a tosylate or mesylate, by reacting with TsCl or MsCl in the presence of a base like pyridine. This activates the position for substitution reactions. A one-pot conversion to a chloride can also be achieved using thionyl chloride[3].

Applications in Research and Drug Development

The rigid conformational constraint and the specific spatial arrangement of the amino and hydroxyl groups make this molecule a "privileged scaffold" in medicinal chemistry.

  • Chiral Building Block: Its primary application is as a chiral building block for the synthesis of complex target molecules. The cyclopentane core serves as a rigid scaffold to which pharmacophoric elements can be attached, allowing for precise spatial orientation and interaction with biological targets like enzymes or receptors[].

  • Carbocyclic Nucleoside Analogues: The core structure is highly relevant to the synthesis of antiviral drugs. For example, the key intermediate for the anti-AIDS drug Abacavir is (1S,4R)-4-amino-2-cyclopentene-1-methanol[2]. The saturated version, our title compound, can be used to synthesize analogues with modified flexibility and properties.

  • Ligand Development: The 1,2-amino alcohol motif is an excellent bidentate ligand for coordinating with transition metals. Chiral ligands derived from this scaffold can be employed in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds[5].

Safety and Handling

As a research chemical, a specific, comprehensive safety profile for trans-(2-Amino-cyclopentyl)-methanol hydrochloride is not available. The following guidance is based on general principles for handling amino alcohol hydrochlorides and related chemicals[6][7].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[6]. In case of contact, rinse immediately and thoroughly with water[6].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents[6].

  • Toxicity: The toxicological properties have not been fully investigated[6]. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Potential effects of overexposure may include irritation to the skin, eyes, and respiratory system[6].

Disclaimer: This safety information is for guidance only. Always consult a comprehensive and current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Methanex Corporation. (2024, November 20). Safety Data Sheet. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2020, November 18). Safety Data Sheet. Available at: [Link]

  • BuyersGuideChem. trans-(2-Amino-cyclohexyl)-methanol. Available at: [Link]

  • CN111484418A. Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • PubChem. trans-(2-Aminocyclohexyl)methanol. Available at: [Link]

  • Cheméo. Chemical Properties of Cyclopentanol,trans-2-amino- (CAS 59260-76-3). Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-61. Available at: [Link]

  • Jones, K., et al. (2015). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • Crawley, M. L., & Trost, B. M. (Eds.). (2012). Applications of Transition Metal Catalysis in Drug Discovery and Development: An Industrial Perspective. John Wiley & Sons. Available at: [Link]

  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. NMR Analysis of Chiral Alcohols and Amines. Available at: [Link]

  • Das, S., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC. Available at: [Link]

  • US7229981B2. Process for the preparation of aminoalcohol derivatives.

Sources

An In-depth Technical Guide to the Structure Elucidation of trans-(2-Amino-cyclopentyl)-methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. Chiral amino alcohols, such as trans-(2-Amino-cyclopentyl)-methanol hydrochloride, are valuable building blocks whose biological activity is intrinsically linked to their specific stereochemistry. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We will proceed through a multi-technique, orthogonal approach, beginning with fundamental verification and culminating in the definitive assignment of connectivity, relative stereochemistry, and solid-state conformation. Each experimental choice is rationalized, demonstrating a self-validating workflow designed for scientific rigor.

Introduction: The Imperative for Structural Certainty

trans-(2-Amino-cyclopentyl)-methanol is a chiral bifunctional molecule featuring a primary amine and a primary alcohol on a cyclopentane scaffold. Supplied as a hydrochloride salt to improve stability and solubility, its utility as a synthetic intermediate demands absolute certainty of its structure. Specifically, two key questions must be answered:

  • Connectivity: Is the atomic framework correct?

  • Stereochemistry: Are the amino and hydroxymethyl groups trans to each other, and what is the compound's enantiomeric purity?

This guide outlines a logical progression of analytical techniques to comprehensively answer these questions, ensuring the identity and quality of the material for research and development applications.

Foundational Analysis: Confirming Molecular Formula and Functional Groups

The first step in any structure elucidation is to confirm the molecular formula and the presence of the expected functional groups. This establishes a baseline for all subsequent, more detailed investigations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the free base and offers initial confirmation of the elemental composition.

  • Causality of Experimental Choice: Electrospray Ionization (ESI) is the preferred method for a pre-existing salt, as it is a soft ionization technique that can readily detect the protonated molecular ion in the positive mode.

  • Expected Results:

    • Positive Ion Mode [M+H]⁺: The primary species observed will be the protonated free base, C₆H₁₃NO. The expected monoisotopic mass for [C₆H₁₄NO]⁺ is approximately 116.1075 m/z. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, validating the elemental formula of C₆H₁₃NO.

    • Chloride Adducts: While less common in positive mode for hydrochloride salts, observing a [M+Cl]⁻ adduct in negative ion mode could provide evidence of the counter-ion.[1] However, the primary evidence for the salt comes from other techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.

  • Causality of Experimental Choice: This technique probes the vibrational frequencies of bonds, providing a distinct "fingerprint" for the molecule's functional components.[2] For this compound, we are looking for definitive evidence of the alcohol (O-H), the primary ammonium salt (N-H⁺), and the aliphatic (C-H) moieties.

  • Data Presentation: Key FT-IR Vibrational Bands

    Wavenumber (cm⁻¹) Bond Vibration Type Expected Appearance
    ~3400 - 3200 O-H Stretch Strong, Broad
    ~3200 - 2800 N-H⁺ Stretch (Ammonium) Strong, Broad, often with multiple sub-peaks
    ~3000 - 2850 C-H Stretch (Aliphatic) Medium to Strong, Sharp
    ~1600 - 1500 N-H⁺ Bend (Asymmetric) Medium
    ~1500 N-H⁺ Bend (Symmetric) Medium
    ~1250 - 1020 C-N Stretch Weak to Medium

    | ~1050 | C-O | Stretch (Primary Alcohol) | Strong |

  • Expert Interpretation: The presence of a very broad absorption band from ~3200 cm⁻¹ down to ~2800 cm⁻¹ is highly characteristic of a primary amine salt (R-NH₃⁺).[3][4] This, combined with the broad O-H stretch, confirms the presence of both key functional groups in their expected state.

Elucidating Connectivity and Stereochemistry: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and relative stereochemistry of organic molecules in solution.[5] We will employ a suite of 1D and 2D NMR experiments.

  • Causality of Experimental Choice: A multi-dimensional NMR approach is essential to resolve the complexities of the cyclopentane ring. Due to the ring's flexibility, protons can have similar chemical environments, leading to signal overlap in a simple 1D spectrum.[6] 2D experiments (COSY, HSQC, HMBC, NOESY) are required to unambiguously assign each signal and determine spatial relationships.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~10 mg of trans-(2-Amino-cyclopentyl)-methanol hydrochloride in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable O-H and N-H protons.[4][7]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) pulse sequence to identify scalar-coupled protons (protons separated by 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected sensitivity-enhanced (gHSQC) pulse sequence to correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected (gHMBC) pulse sequence, optimized for a long-range coupling of ~8 Hz, to identify correlations between protons and carbons separated by 2-3 bonds.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Use a standard phase-sensitive (phNOESY) pulse sequence with a mixing time of 500-800 ms to identify protons that are close to each other in space (< 5 Å).[5]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, ~400 MHz)
  • ¹H NMR Data

    Label Approx. δ (ppm) Multiplicity Integration Assignment
    Hₐ ~8.1 Broad s 3H -NH₃⁺
    Hₑ ~4.8 t 1H -OH
    Hf ~3.4 m 2H -CH₂OH
    Hc ~3.0 m 1H H-C2
    Hd ~2.2 m 1H H-C1

    | Hₖ, Hₗ | ~1.9 - 1.4 | m | 6H | Ring CH₂ |

  • ¹³C NMR Data

    Approx. δ (ppm) DEPT-135 Assignment
    ~64 CH₂ -CH₂OH
    ~55 CH C2 (-CHNH₃⁺)
    ~45 CH C1 (-CHCH₂OH)
    ~30 CH₂ Ring CH₂
    ~28 CH₂ Ring CH₂

    | ~22 | CH₂ | Ring CH₂ |

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_stereo Stereochemical Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C & DEPT NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC C13_NMR->HMBC J_Coupling J-Coupling Analysis (Dihedral Angles) COSY->J_Coupling NOESY NOESY (Through-Space Proximity) HSQC->NOESY HMBC->NOESY Final_Structure Complete Structure (Connectivity & Relative Stereochemistry) J_Coupling->Final_Structure NOESY->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Expert Interpretation: Assembling the Structure
  • Identify Spin Systems with COSY: The COSY spectrum will show a correlation network connecting all the protons on the cyclopentane ring and the hydroxymethyl group. For instance, the Hf protons (-CH₂OH) will show a correlation to Hd (H-C1), which in turn will correlate with its neighbors on the ring, and so on.

  • Assign Carbons with HSQC: The HSQC spectrum provides an unambiguous link between each proton and its attached carbon, allowing for the direct assignment of the ¹³C spectrum based on the already-assigned ¹H spectrum.

  • Confirm Connectivity with HMBC: The HMBC spectrum is crucial for confirming the overall framework. Key long-range correlations would include:

    • Protons Hf (-CH₂OH) correlating to carbon C1.

    • Proton Hc (H-C2) correlating to carbon C1 and other ring carbons.

    • Proton Hd (H-C1) correlating to carbon C2 and the hydroxymethyl carbon.

  • Determine Relative Stereochemistry with NOESY: This is the definitive experiment for assigning the trans configuration.[5]

    • Expected Observation for trans: There will be NO significant NOE cross-peak between proton Hc (on the carbon with the amino group) and proton Hd (on the carbon with the hydroxymethyl group). Instead, these protons will show NOEs to the protons on the same face of the ring.

    • Hypothetical Observation for cis: A cis isomer would show a strong, clear NOE cross-peak between Hc and Hd, as they would be on the same face of the cyclopentane ring and therefore close in space. The absence of this correlation is compelling evidence for the trans arrangement.

Sources

The Emergence of LTGO-33: A Novel, State-Independent NaV1.8 Inhibitor for Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective, non-opioid analgesics. A key player in this evolution is the voltage-gated sodium channel NaV1.8, a genetically and pharmacologically validated target predominantly expressed in peripheral nociceptive neurons.[1][2] Its critical role in pain signal transmission has made it a focal point for the development of novel pain therapeutics. This guide provides a comprehensive technical overview of LTGO-33 (CAS Number: 2834106-06-6), a potent and highly selective small molecule inhibitor of NaV1.8 that is distinguished by its unique, state-independent mechanism of action.[1][3] Developed by Latigo Biotherapeutics, LTGO-33 represents a significant advancement in the field, offering a novel pharmacological tool for researchers and a promising scaffold for the development of next-generation analgesics.[4]

This document will delve into the core properties of LTGO-33, its synthesis, its intricate mechanism of action, and practical guidance for its application in research settings, including detailed experimental protocols.

Physicochemical Properties and Identification

LTGO-33 is a meticulously designed small molecule with specific physicochemical characteristics that contribute to its biological activity and research utility.

PropertyValueSource
CAS Number 2834106-06-6MedChemExpress, Selleck Chemicals
Molecular Formula C₂₁H₁₇F₄N₃O₃SMedChemExpress
Molecular Weight 467.44 g/mol MedChemExpress
IUPAC Name (R)-2-(4-fluoro-2-methylphenoxy)-N-(3-(S-methylsulfonimidoyl)phenyl)-5-(trifluoromethyl)nicotinamideNot specified in search results
SMILES C(=N)=OTargetMol
Appearance SolidTargetMol
Purity ≥99% (HPLC)Selleck Chemicals
Solubility DMSO: 93 mg/mL (198.95 mM); Ethanol: 23 mg/mL; Water: InsolubleSelleck Chemicals[5]

Synthesis and Formulation

The synthesis of the active isomer of LTGO-33 has been detailed in the patent literature (WO 2022/192487; PCT/US2022/019673).[6] While a comprehensive step-by-step protocol is beyond the scope of this guide, the synthesis is a multi-step process culminating in the desired stereospecific compound. For research purposes, LTGO-33 is commercially available from various suppliers.

Formulation for Experimental Use

Proper formulation is critical for achieving accurate and reproducible results in both in vitro and in vivo studies.

In Vitro Aqueous Formulation: For cellular assays, a common approach involves preparing a stock solution in DMSO and then diluting it in an appropriate aqueous buffer. A representative protocol is as follows:

  • Prepare a 10 mM stock solution of LTGO-33 in anhydrous DMSO.

  • For the working solution, dilute the stock solution in a vehicle containing PEG300, Tween-80, and water. For example, to prepare a 1 mL working solution, add 50 µL of a 93 mg/mL DMSO stock to 400 µL of PEG300, mix until clear, add 50 µL of Tween-80, mix again, and finally add 500 µL of ddH₂O.[5] This solution should be prepared fresh for each experiment.

In Vivo Formulation: For animal studies, LTGO-33 can be formulated for oral or other routes of administration. A typical formulation for oral gavage is a suspension in a vehicle such as corn oil or an aqueous solution containing carboxymethylcellulose sodium (CMC-Na).

  • Corn Oil Formulation: Add 50 µL of a 46 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.[5]

  • CMC-Na Suspension: To prepare a 5 mg/mL suspension, add 5 mg of LTGO-33 to 1 mL of a sterile CMC-Na solution and mix to create a uniform suspension.[5]

Mechanism of Action: A Paradigm Shift in NaV1.8 Inhibition

LTGO-33 distinguishes itself from previous NaV1.8 inhibitors through its novel, state-independent mechanism of action.[1][3] Unlike many channel blockers that preferentially bind to the inactivated state of the channel, LTGO-33 exhibits similar potency for both the closed (resting) and inactivated states.[1][3]

Binding Site and Molecular Interaction

Through chimeric constructs and site-directed mutagenesis, the binding site of LTGO-33 has been identified as the extracellular cleft of the second voltage-sensing domain (VSDII).[3][7] This is a significant departure from traditional NaV inhibitors that target the pore region of the channel. By binding to this novel site, LTGO-33 stabilizes the VSDII in its deactivated state.[7] This stabilization effectively prevents the conformational changes required for channel opening in response to membrane depolarization, thereby inhibiting the initiation and propagation of action potentials in nociceptive neurons.[3][7]

G cluster_membrane Cell Membrane VSDII_deactivated VSDII (Deactivated State) VSDII_activated VSDII (Activated State) VSDII_deactivated->VSDII_activated Depolarization Pore_closed Pore (Closed) VSDII_deactivated->Pore_closed Stabilizes Pore_open Pore (Open) VSDII_activated->Pore_open Conformational Change LTGO33 LTGO-33 LTGO33->VSDII_deactivated Binds to Extracellular Cleft

Caption: Mechanism of LTGO-33 action on NaV1.8.

Selectivity and Potency

LTGO-33 is a highly potent inhibitor of human NaV1.8 with an IC₅₀ in the nanomolar range (e.g., 44 nM in hNaV1.8 stable cell lines).[2] Critically, it exhibits exceptional selectivity, with over 600-fold greater potency for NaV1.8 compared to other human NaV subtypes (NaV1.1-1.7 and NaV1.9).[1][3] This high degree of selectivity is crucial for minimizing off-target effects, particularly on cardiac (NaV1.5) and central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) sodium channels.[1]

Species Specificity

An important consideration for preclinical research is the species specificity of LTGO-33. It demonstrates potent inhibition of human and non-human primate NaV1.8 but is significantly less effective against rodent and canine orthologs.[1][3] This highlights the necessity of using appropriate animal models or human-derived cells for efficacy studies.

Applications in Research and Drug Development

LTGO-33 serves as a powerful tool for investigating the role of NaV1.8 in various physiological and pathophysiological processes.

  • Pain Research: As a selective NaV1.8 inhibitor, LTGO-33 is invaluable for dissecting the contribution of this channel to different pain modalities, including inflammatory, neuropathic, and visceral pain. It can also be used to study NaV1.8 gain-of-function mutations associated with human pain disorders.[7]

  • Drug Discovery: LTGO-33 provides a validated chemical scaffold and a novel mechanism of action for the development of new non-opioid analgesics. Its state-independent binding offers a potential advantage over state-dependent inhibitors.

  • Neuroscience: The compound can be used to explore the broader roles of NaV1.8 in the peripheral nervous system beyond pain signaling.

Experimental Protocols

The following are representative protocols for utilizing LTGO-33 in common experimental paradigms.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effect of LTGO-33 on NaV1.8 currents in a heterologous expression system (e.g., HEK293 cells stably expressing hNaV1.8).

G start Start cell_prep Prepare HEK293 cells expressing hNaV1.8 start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch control_rec Record baseline NaV1.8 currents patch->control_rec apply_ltgo33 Apply LTGO-33 at desired concentrations control_rec->apply_ltgo33 test_rec Record NaV1.8 currents in the presence of LTGO-33 apply_ltgo33->test_rec washout Washout LTGO-33 and record recovery test_rec->washout data_analysis Analyze data to determine IC50 washout->data_analysis end End data_analysis->end

Caption: Workflow for electrophysiological assessment of LTGO-33.

Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.8 on glass coverslips.

  • Recording Solutions:

    • Internal Solution (pipette): Containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

    • External Solution (bath): Containing (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Electrophysiological Recording:

    • Obtain whole-cell recordings using an patch-clamp amplifier.

    • Hold the cell at a holding potential of -120 mV.

    • Elicit NaV1.8 currents by depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Compound Application:

    • Record baseline currents in the external solution.

    • Perfuse the cells with the external solution containing various concentrations of LTGO-33.

    • Record currents at steady-state inhibition for each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the currents to the baseline control.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling LTGO-33. A Safety Data Sheet (SDS) should be consulted for detailed information.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

Conclusion

LTGO-33 represents a significant milestone in the quest for novel, non-addictive pain therapeutics. Its high potency, exceptional selectivity for NaV1.8, and unique state-independent mechanism of action make it an invaluable tool for the scientific community.[3][9] By targeting a novel binding site on the VSDII of NaV1.8, LTGO-33 opens new avenues for structure-based drug design and a deeper understanding of the molecular pharmacology of voltage-gated sodium channels. This in-depth technical guide provides the foundational knowledge for researchers to effectively utilize LTGO-33 in their studies, paving the way for future discoveries in pain pathophysiology and the development of safer and more effective analgesics.

References

  • Cambridge Bioscience. LTGO-33 - TargetMol Chemicals Inc. [Link]

  • Vaelli PM, et al. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826. Mol Pharmacol. 2025 Mar 26. [Link]

  • Nanion Technologies. LTGO-33 is a novel NaV1.8 inhibitor with a unique mechanism of action. 2024 Jan 18. [Link]

  • DC Chemicals. LTGO-33|CAS 2834106-06-6. [Link]

  • Drug Hunter. LTGO-33. 2024 Jul 18. [Link]

  • Gilchrist JM, et al. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action. ResearchGate. 2024 Jan 9. [Link]

  • Gilchrist JM, et al. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action. Mol Pharmacol. 2024 Feb 15;105(3):233-249. [Link]

  • Metrion Biosciences. Ion channel ligands in clinical development – Quarterly review (Q3 2024). 2024 Nov 21. [Link]

  • Latigo Biotherapeutics. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action. 2024 Feb 23. [Link]

  • BioWorld. Latigo Biotherapeutics, Lieber Institute present new Nav1.8 channel blockers. 2022 Oct 6. [Link]

  • Vaelli PM, et al. Differential state-dependent Nav1.8 inhibition by suzetrigine, LTGO-33, and A-887826. bioRxiv. 2025 Jul 7. [Link]

Sources

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to trans-(2-Amino-cyclopentyl)-methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of pharmacological research, it is not uncommon to encounter molecules of interest whose biological activities and mechanisms of action remain largely uncharacterized. trans-(2-Amino-cyclopentyl)-methanol hydrochloride represents one such enigmatic compound. While its synthesis and chemical properties are accessible, a thorough review of the existing scientific literature reveals a conspicuous absence of data pertaining to its pharmacological targets and downstream effects.

This guide, therefore, deviates from a conventional monograph. Instead, it serves as a comprehensive roadmap for the scientific community to systematically elucidate the mechanism of action of this intriguing molecule. By leveraging its structural attributes, we will propose a plausible, testable hypothesis and outline a rigorous, multi-tiered experimental plan to unravel its biological function. This document is designed not as a repository of known facts, but as a catalyst for discovery.

Molecular Architecture: Clues from the Blueprint

The structure of trans-(2-Amino-cyclopentyl)-methanol hydrochloride offers the first vital clues to its potential biological role. Key features include:

  • A Cyclopentane Scaffold: This rigid, non-aromatic ring provides a defined three-dimensional orientation for the appended functional groups.

  • A Primary Amine (-NH2): At physiological pH, this group will be protonated (-NH3+), allowing for potential ionic interactions with biological targets such as receptors and enzymes.

  • A Primary Alcohol (-CH2OH): This group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins.

  • A 1,2-trans Stereochemistry: The specific spatial arrangement of the amino and methanol groups is critical and will dictate the molecule's ability to fit into a specific binding pocket.

The presence of both a cationic amine and a polar alcohol group is a common pharmacophore in many centrally acting agents, suggesting a potential interaction with neurotransmitter systems.

A Hypothesis Rooted in Structural Analogy

Given the structural features, we can hypothesize that trans-(2-Amino-cyclopentyl)-methanol hydrochloride may act as a modulator of neurotransmitter receptors or transporters. Specifically, the amino-alcohol motif on a cyclic scaffold bears resemblance to certain classes of monoamine receptor ligands or amino acid neurotransmitter analogs.

Hypothesis: trans-(2-Amino-cyclopentyl)-methanol hydrochloride acts as a modulator (agonist, antagonist, or allosteric modulator) of a specific subclass of G-protein coupled receptors (GPCRs) or ligand-gated ion channels involved in neurotransmission.

This hypothesis provides a solid foundation upon which to build a systematic and logical experimental workflow.

A Strategic Experimental Blueprint for Mechanistic Elucidation

The following sections detail a comprehensive, multi-stage research program designed to systematically investigate and validate the mechanism of action of trans-(2-Amino-cyclopentyl)-methanol hydrochloride.

Stage 1: Broad-Spectrum Target Identification

The initial phase focuses on unbiased screening to identify potential biological targets.

3.1.1. In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable initial insights.

Protocol 1: Computational Target Fishing

  • Input: The 3D structure of trans-(2-Amino-cyclopentyl)-methanol.

  • Methodology: Utilize pharmacophore-based and shape-based virtual screening platforms (e.g., PharmMapper, SuperPred, SwissTargetPrediction).

  • Analysis: Compare the input structure against a database of known bioactive compounds and their targets.

  • Output: A ranked list of potential protein targets based on structural and chemical similarity.

3.1.2. In Vitro Broad-Spectrum Screening

A broad panel of receptor binding and enzyme inhibition assays is the cornerstone of initial target identification.

Protocol 2: Comprehensive Radioligand Binding and Enzyme Inhibition Assays

  • Assay Panel: A commercially available broad-spectrum screening panel (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile) covering a wide range of GPCRs, ion channels, transporters, and enzymes.

  • Test Concentration: An initial high concentration (e.g., 10 µM) of trans-(2-Amino-cyclopentyl)-methanol hydrochloride.

  • Methodology: Competitive radioligand binding assays for receptors and transporters, and functional assays for enzyme activity.

  • Data Analysis: Calculate the percent inhibition or stimulation for each target. A common threshold for a "hit" is >50% inhibition or stimulation.

Table 1: Representative Data from a Hypothetical Broad-Spectrum Screen

Target ClassSpecific Target% Inhibition at 10 µM
GPCR Dopamine D28%
Serotonin 5-HT2A65%
Adrenergic α2A12%
Ion Channel NMDA Receptor72%
GABA-A Receptor5%
Transporter Norepinephrine Transporter25%

This is hypothetical data for illustrative purposes.

Stage 2: Target Validation and Characterization

Once initial "hits" are identified, the next stage is to validate these interactions and determine the nature of the molecular engagement.

3.2.1. Dose-Response Studies

Protocol 3: Determination of Affinity and Potency

  • Assay: For each validated "hit" from Stage 1, perform concentration-response curves.

  • Concentration Range: A wide range of concentrations of trans-(2-Amino-cyclopentyl)-methanol hydrochloride (e.g., 1 nM to 100 µM).

  • Methodology:

    • For Receptors: Competitive radioligand binding assays to determine the inhibition constant (Ki).

    • For Ion Channels: Electrophysiological recordings (e.g., patch-clamp) to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

    • For Enzymes: Enzyme activity assays to determine the IC50.

  • Data Analysis: Fit the data to a sigmoidal dose-response curve to calculate Ki, EC50, or IC50 values.

3.2.2. Functional Assays

Determining whether the compound acts as an agonist, antagonist, or allosteric modulator is crucial.

Protocol 4: Elucidating the Mode of Action

  • Cell Lines: Utilize cell lines recombinantly expressing the target of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).

  • Methodology:

    • Agonism: Measure downstream signaling in response to the compound alone (e.g., calcium mobilization, cAMP accumulation, or β-arrestin recruitment).

    • Antagonism: Pre-incubate with the compound and then stimulate with a known agonist. Measure the inhibition of the agonist's effect.

  • Data Analysis: Generate dose-response curves to determine potency (EC50 for agonists) or affinity (pA2 or IC50 for antagonists).

Stage 3: Cellular and In Vivo Confirmation

The final stage is to confirm the mechanism of action in a more physiologically relevant context.

3.3.1. Endogenous Cell-Based Assays

Protocol 5: Target Engagement in Native Systems

  • Cell Type: Use a cell line or primary cells that endogenously express the validated target (e.g., primary cortical neurons).

  • Methodology: Measure a relevant downstream cellular event (e.g., neurotransmitter release, gene expression changes, or cell viability).

  • Experiment: Treat cells with trans-(2-Amino-cyclopentyl)-methanol hydrochloride and a known reference compound to compare effects.

3.3.2. In Vivo Pharmacological Studies

Protocol 6: Assessment of Physiological Effects

  • Animal Model: Select an appropriate animal model based on the identified target and potential therapeutic indication (e.g., a mouse model of neuropathic pain if the target is involved in pain signaling).

  • Administration: Administer trans-(2-Amino-cyclopentyl)-methanol hydrochloride via a relevant route (e.g., intraperitoneal or oral).

  • Behavioral/Physiological Readouts: Measure relevant endpoints (e.g., thermal hyperalgesia, locomotor activity, or changes in neurotransmitter levels via microdialysis).

  • Target Engagement Confirmation: Where possible, confirm target engagement in the brain or peripheral tissues using techniques like positron emission tomography (PET) if a suitable radiotracer is available, or ex vivo autoradiography.

Visualization of Experimental Workflows and Pathways

Diagram 1: Overall Experimental Workflow

G cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Target Validation cluster_2 Stage 3: In-Context Confirmation in_silico In Silico Screening in_vitro Broad In Vitro Screening in_silico->in_vitro Guide selection dose_response Dose-Response (Ki, IC50) in_vitro->dose_response Hits functional_assay Functional Assays (Agonist/Antagonist) dose_response->functional_assay cellular Endogenous Cellular Assays functional_assay->cellular Validated Target in_vivo In Vivo Pharmacological Models cellular->in_vivo

Caption: A multi-stage workflow for elucidating the mechanism of action.

Diagram 2: Hypothetical Signaling Pathway (if identified as a 5-HT2A antagonist)

G compound trans-(2-Amino-cyclopentyl)- methanol hydrochloride receptor 5-HT2A Receptor compound->receptor Binds & Blocks g_protein Gq/11 receptor->g_protein Activates serotonin Serotonin (5-HT) serotonin->receptor Binds & Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: A potential signaling pathway if the compound is a 5-HT2A antagonist.

Conclusion and Future Directions

The journey to elucidate the mechanism of action of a novel chemical entity like trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a meticulous process of hypothesis generation, systematic testing, and data-driven refinement. While its biological role is currently a black box, the experimental framework laid out in this guide provides a clear and scientifically rigorous path to illumination. The insights gained from such an endeavor will not only characterize this specific molecule but also contribute to the broader understanding of structure-activity relationships and the discovery of new therapeutic agents. The scientific community is encouraged to embark on this exploratory journey, with this guide serving as a trusted companion in navigating the complexities of pharmacological discovery.

References

As this guide outlines a hypothetical and prospective research plan, direct references for the mechanism of action of trans-(2-Amino-cyclopentyl)-methanol hydrochloride are not available. The principles and methodologies described are standard in the field of pharmacology and drug discovery. For specific protocols and techniques, researchers should consult authoritative sources in pharmacology and molecular biology. The following are examples of resources that provide detailed methodologies relevant to the proposed experimental plan:

  • A General Protocol for the Esterification of Amino Acids. MDPI.[Link]

  • Pharmacological Assays in Drug Discovery and Development.Current Protocols in Pharmacology. This is a comprehensive, subscription-based resource for detailed experimental protocols.
  • The IUPHAR/BPS Guide to PHARMACOLOGY. An expert-curated database of pharmacological targets and their ligands. [Link]

Potential Applications of trans-Aminocyclopentylmethanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trans-aminocyclopentylmethanol scaffold represents a privileged structural motif in modern medicinal chemistry, valued for its ability to impose conformational rigidity while maintaining specific stereochemical vectors. Unlike flexible linear amino alcohols, the cyclopentane core restricts bond rotation, reducing the entropic penalty of ligand-target binding. This guide explores the technical utility of trans-aminocyclopentylmethanol derivatives, focusing on their roles as peptidomimetics, GPCR modulators (specifically CCR2 antagonists), and chiral auxiliaries. We provide validated synthetic pathways, structure-activity relationship (SAR) data, and detailed protocols to support the integration of this scaffold into drug discovery pipelines.

Structural Significance & Pharmacophore Utility[1][2]

Conformational Restriction and Entropy

The primary value of the trans-aminocyclopentylmethanol core lies in its "pre-organized" structure. In linear analogs (e.g., 5-aminopentan-1-ol), the carbon chain adopts multiple low-energy conformations in solution. Binding to a protein active site requires the molecule to "freeze" into a single bioactive conformation, incurring a significant entropic cost (


).

The cyclopentane ring locks the C1-C2 torsion angle. In the trans-isomer, the amino and hydroxymethyl groups are projected in opposite directions (pseudo-diequatorial or pseudo-diaxial depending on ring puckering), creating a distinct 3D vector that mimics specific peptide secondary structures, such as the trans-proline amide bond.

Stereochemical Vectors
  • Trans vs. Cis: The trans-configuration is often preferred in inhibitor design because it spans a wider linear distance, allowing the functional groups to bridge distinct hydrophobic or polar pockets within an enzyme or receptor active site.

  • Lipophilicity: The carbocyclic core adds lipophilicity (

    
    ) compared to heterocyclic equivalents (e.g., pyrrolidines), potentially improving membrane permeability and blood-brain barrier (BBB) penetration without introducing additional hydrogen bond donors/acceptors.
    

Conformational_Advantage cluster_0 Linear Analog cluster_1 Cyclopentyl Scaffold Linear Flexible Chain (High Entropy) Bound_L Bound State (High Entropic Penalty) Linear->Bound_L Binding Cyclic Rigid Core (Pre-organized) Linear->Cyclic Cyclization Bound_C Bound State (Low Entropic Penalty) Cyclic->Bound_C Binding (Higher Affinity)

Figure 1: Thermodynamic advantage of the rigid cyclopentyl scaffold in ligand binding.

Key Therapeutic Applications

CCR2 Antagonists (Inflammation & Immuno-oncology)

The chemokine receptor CCR2 is a high-value target for inflammatory diseases and cancer.[1] Trans-aminocyclopentyl derivatives have emerged as potent antagonists by exploiting a "Structure-Kinetic Relationship" (SKR).

  • Mechanism: The trans-1,3-disubstituted cyclopentane ring serves as a central spacer. It positions a basic amine (interacting with the conserved Glu291 in the receptor) and an aromatic tail (occupying a hydrophobic pocket) at the precise distance required for high-affinity binding.

  • Residence Time: Optimization of these derivatives has shown that the rigidity of the cyclopentane ring contributes to long receptor residence times, which correlates better with in vivo efficacy than simple thermodynamic affinity (

    
    ).
    

Table 1: SAR and SKR Data for Cyclopentyl-based CCR2 Antagonists

Compound IDCore StereochemistryR1 (Amine)R2 (Tail)Affinity (

, nM)
Residence Time (min)
Cmpd 1 cis-1,3PiperidineBenzylamide6.82.4
Cmpd 22a trans-1,34-Phenyl-piperidineBenzylamide3.6135.0
Cmpd 71 trans-1,3PyrrolidineHeteroaryl3.2>60.0

Note: Data synthesized from comparative studies on CCR2 antagonists (See Ref 1, 3).

Peptidomimetics and Foldamers

The trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) is a well-established beta-amino acid. Its reduced form, trans-2-aminocyclopentylmethanol, retains the beta-amino architecture but converts the C-terminus to a primary alcohol.

  • Application: This is used to create transition-state isosteres in protease inhibitors. The alcohol can be converted to an aldehyde or trifluoromethyl ketone to covalently trap the active site serine or cysteine of a protease.

  • Foldamers: Oligomers containing these residues adopt stable helical structures (12-helices) that are resistant to proteolytic degradation.

Chiral Auxiliaries and Ligands

Beyond direct therapeutic action, trans-2-aminocyclopentylmethanol derivatives serve as chiral ligands in asymmetric synthesis.

  • Asymmetric Catalysis: The amino-alcohol motif coordinates with metals (e.g., Zinc, Copper) to catalyze enantioselective alkylations (e.g., diethylzinc addition to aldehydes).

  • Self-Validation: The high enantiomeric excess (ee > 95%) obtained in these reactions validates the optical purity of the scaffold synthesis.

Experimental Protocols

Synthesis of trans-2-Aminocyclopentanol (Epoxide Opening)

This protocol describes the synthesis of the scaffold from commercially available cyclopentene oxide. This method naturally favors the trans product due to the SN2-like opening of the epoxide.

Reagents:

  • Cyclopentene oxide (1.0 equiv)

  • Aqueous Ammonia (28%, excess) or Benzylamine (for N-protected version)

  • Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve cyclopentene oxide (8.4 g, 100 mmol) in Ethanol (50 mL).

  • Amine Addition: Add aqueous ammonia (50 mL) or Benzylamine (120 mmol) slowly.

    • Expert Note: Using benzylamine allows for easier isolation and subsequent deprotection (hydrogenolysis) to the primary amine.

  • Reaction: Heat the mixture to 100°C for 12 hours. The epoxide ring opens in a trans-diaxial fashion.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[3]

  • Purification:

    • For the benzylamine adduct: Recrystallize from Hexane/EtOAc.

    • For the free amine: Distill under high vacuum (bp ~110°C at 10 mmHg).

  • Validation: 1H NMR should show distinct multiplets for H1 and H2 with coupling constants (

    
    ) indicative of trans geometry (though ring puckering can complicate Karplus analysis, comparison with cis standard is definitive).
    
Enzymatic Resolution (For Enantiopure Scaffold)

To obtain the single enantiomer required for clinical candidates (e.g., (1R,2R)-isomer).

  • Acylation: Dissolve racemic trans-2-aminocyclopentanol in MTBE.

  • Enzyme: Add Candida antarctica Lipase B (CAL-B) and vinyl acetate (acyl donor).

  • Incubation: Shake at 30°C. The enzyme selectively acetylates the (1R,2R)-isomer (or specific enantiomer depending on enzyme strain).

  • Separation: Filter off the enzyme. Separate the unreacted alcohol from the acetylated ester via column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Start Cyclopentene Oxide Reaction Ring Opening (NH3 or R-NH2, 100°C) Start->Reaction Racemic Racemic trans-2-aminocyclopentanol Reaction->Racemic Resolution Enzymatic Resolution (CAL-B, Vinyl Acetate) Racemic->Resolution Product1 (1R,2R)-Acetate Resolution->Product1 Acylated Product2 (1S,2S)-Alcohol Resolution->Product2 Unreacted

Figure 2: Synthetic route for generating enantiopure trans-aminocyclopentylmethanol.

References

  • Structure-Kinetic Relationships of CCR2 Antagonists: Title: Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists.[4] Source: PubMed (Vilums et al., 2013) URL:[Link]

  • Synthesis of Aminocyclopentane Carboxylic Acids (ACPC): Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Source: PMC (Zubrzak et al., 2013) URL:[Link]

  • CCR2 Antagonist Discovery: Title: Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists.[5] Source: Bioorganic & Medicinal Chemistry Letters (Tsou et al., 2008) URL:[Link]

  • Chiral Ligand Applications: Title: Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands.[6] Source: PubMed (Gotor et al., 2006) URL:[Link]

  • General Peptidomimetics: Title: Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Source: PubMed (Schiller et al., 1990) URL:[Link]

Sources

Methodological & Application

Synthesis of chiral 1,2-amino alcohols using trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis & Utilization of Chiral 1,2-Amino Alcohol Ligands via trans-(2-Amino-cyclopentyl)-methanol Hydrochloride

Abstract

This technical guide details the protocol for the activation, derivatization, and application of trans-(2-Amino-cyclopentyl)-methanol hydrochloride (ACM-HCl). Unlike its cyclohexane counterparts, the cyclopentane scaffold offers a distinct "bite angle" and conformational rigidity, making it a privileged motif for asymmetric catalysis and a precursor for carbocyclic nucleosides. This guide provides a validated workflow for converting the stable HCl salt into reactive chiral ligands (Schiff bases and sulfonamides) and demonstrates their utility in the asymmetric synthesis of secondary alcohols.

Pre-Synthetic Considerations & Mechanistic Insight

The Scaffold Advantage: The trans-(2-Amino-cyclopentyl)-methanol scaffold (CAS: 40482-12-0 for free base) possesses two contiguous stereocenters. The 5-membered ring imposes a tighter conformational lock compared to 6-membered analogs, reducing degrees of freedom in transition states. This often results in higher enantioselectivity (ee) in metal-catalyzed reactions like the addition of diethylzinc to aldehydes or borane reductions.

Handling the Hydrochloride Salt: The HCl salt (CAS: 1212406-48-8 or similar isomers) is the preferred storage form due to its resistance to oxidation and hygroscopicity. However, the ammonium chloride moiety (


) is non-nucleophilic. Successful synthesis requires a quantitative and anhydrous "salt break" (neutralization) immediately prior to derivatization to prevent racemization or incomplete conversion.

Core Protocol A: Anhydrous Salt Neutralization (Activation)

Objective: Liberate the free amine base without introducing water, which interferes with subsequent imine formation or organometallic steps.

Reagents:

  • trans-(2-Amino-cyclopentyl)-methanol HCl (10 mmol)

  • Sodium Methoxide (NaOMe) in Methanol (25 wt%) OR Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Methanol (MeOH) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspension: In a flame-dried Schlenk flask under Nitrogen (

    
    ), suspend 10 mmol of ACM-HCl in 20 mL anhydrous MeOH. The salt will likely not dissolve completely.
    
  • Neutralization: Cool to 0°C. Add 1.05 equivalents of NaOMe solution dropwise via syringe over 10 minutes.

    • Why: Slow addition prevents local heating which could degrade stereochemical integrity.

  • Precipitation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. A white precipitate (NaCl) will form.

  • Solvent Swap: Evaporate MeOH under reduced pressure (keep bath <40°C).

  • Extraction: Redissolve the residue in 30 mL anhydrous DCM. The free amino alcohol is soluble in DCM; NaCl is not.

  • Filtration: Filter the suspension through a celite pad under inert atmosphere to remove NaCl.

  • Quantification: Concentrate the filtrate to obtain the viscous, colorless oil (Free Base).

    • QC Check:

      
       (CDCl
      
      
      
      ) should show the disappearance of the broad ammonium protons (
      
      
      ppm) and appearance of the amine doublet/singlet (
      
      
      ppm).

Core Protocol B: Synthesis of Chiral Schiff Base Ligands

Objective: Synthesize a tridentate chiral ligand (Salen-type precursor) for use in asymmetric catalysis.

Reaction Scheme:



Reagents:

  • Activated ACM Free Base (from Protocol A)

  • 3,5-Di-tert-butylsalicylaldehyde (Sterically bulky aldehyde for high stereocontrol)

  • Anhydrous Magnesium Sulfate (

    
    )
    
  • Solvent: Ethanol (EtOH)[1]

Protocol:

  • Mixing: Dissolve 10 mmol of 3,5-Di-tert-butylsalicylaldehyde in 20 mL absolute EtOH.

  • Addition: Add 10 mmol of ACM Free Base (diluted in 5 mL EtOH) dropwise at RT.

  • Dehydration: Add 2.0 g of anhydrous

    
     to the reaction mixture.
    
    • Mechanism:[2][] Driving the equilibrium forward by sequestering water is critical for imine stability.

  • Reflux: Heat to mild reflux (80°C) for 4 hours. The solution usually turns bright yellow.

  • Workup: Filter hot to remove

    
    .
    
  • Crystallization: Cool the filtrate slowly to 4°C overnight. Yellow needles of the chiral ligand should form.

  • Yield: Typical yield 85-92%.

Core Protocol C: Application in Asymmetric Borane Reduction

Objective: Use the synthesized ligand to catalyze the reduction of acetophenone to (R)-1-phenylethanol.

Reagents:

  • Acetophenone (Substrate)

  • Borane-Dimethyl Sulfide Complex (

    
    )
    
  • Synthesized Chiral Ligand (10 mol%)

  • Solvent: Anhydrous THF

Protocol:

  • Catalyst Formation: In a dry flask, dissolve the Chiral Ligand (0.1 mmol) in THF. Add

    
     (0.1 mmol) and stir for 1 hour at RT to form the active oxazaborolidine-type species in situ.
    
  • Substrate Addition: Add Acetophenone (1.0 mmol) slowly.

  • Reductant Addition: Add stoichiometric

    
     (0.6 mmol) dropwise over 20 minutes at 0°C.
    
  • Quench: After 1 hour, quench carefully with MeOH (gas evolution!).

  • Purification: Partition between Ethyl Acetate and 1M HCl. Dry organic layer and concentrate.

  • Analysis: Determine conversion by GC-MS and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

Data & Visualization

Experimental Data Summary
ParameterProtocol A (Salt Break)Protocol B (Ligand Synth)Protocol C (Catalysis)
Limiting Reagent ACM-HClACM-Free BaseAcetophenone
Key Intermediate Free Amine (Oil)Imine (Yellow Solid)Oxazaborolidine (In-situ)
Temp / Time 0°C

RT / 1.5 h
80°C / 4 h0°C / 1 h
Typical Yield >98% (Quant.)88%95% (Product Yield)
Stereocontrol Retention of ConfigRetention92-96% ee
Workflow Logic Diagram

G cluster_0 Critical Activation Step HCl_Salt ACM-HCl Salt (Stable, Inactive) Free_Base ACM Free Base (Reactive Nucleophile) HCl_Salt->Free_Base NaOMe/MeOH (-NaCl) Ligand Chiral Ligand (Schiff Base) Free_Base->Ligand Salicylaldehyde MgSO4, Reflux Catalysis Asymmetric Product (Chiral Alcohol) Ligand->Catalysis BH3-DMS Acetophenone

Caption: Figure 1. Step-wise activation and application workflow. The critical "Salt Break" (Red to Yellow) ensures nucleophilic reactivity for ligand synthesis.

Troubleshooting & Critical Control Points

  • Hygroscopicity: The free base of ACM is highly hygroscopic. If exposed to air for >15 minutes, it absorbs water, leading to hydrolysis of the imine in Protocol B. Correction: Store free base as a 1M solution in dry DCM over molecular sieves.

  • Incomplete Salt Break: If yields in Protocol B are low (<50%), it indicates residual HCl is protonating the amine. Correction: Ensure the pH of the methanolic solution in Protocol A is >10 before filtration.

  • Racemization: While the trans configuration is thermodynamically stable, harsh reflux (>100°C) in basic conditions can cause epimerization. Constraint: Keep reaction temperatures below 85°C.

References

  • González-Sabín, J., Gotor, V., & Rebolledo, F. (2006).[4] Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands.[4] Biotechnology Journal, 1(7-8), 835-841.[4] [Link]

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[5] The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]

Sources

trans-(2-Amino-cyclopentyl)-methanol hydrochloride as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: trans-(2-Amino-cyclopentyl)-methanol Hydrochloride in Asymmetric Synthesis

Executive Summary

trans-(2-Amino-cyclopentyl)-methanol hydrochloride (CAS: 68327-11-7) is a conformationally rigid chiral amino alcohol scaffold used primarily as a precursor for N,O-ligands in asymmetric catalysis. Unlike its cis-isomer, which is frequently cyclized into Evans-type oxazolidinone auxiliaries, the trans-isomer excels in transition metal catalysis—specifically in the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation .

This guide details the protocols for converting the stable hydrochloride salt into an active chiral ligand and its subsequent application in high-value asymmetric C-C bond formation.

Scientific Foundation & Mechanism

Structural Advantage: The Cyclopentyl Backbone

The efficacy of trans-2-aminocyclopentanol stems from the conformational rigidity of the cyclopentane ring. In acyclic amino alcohols (e.g., amino-ethanol derivatives), the bond between the carbon atoms bearing the amino and hydroxyl groups allows free rotation, increasing the entropic cost of metal binding.

  • Rigidity: The cyclopentyl backbone locks the N and O atoms into a fixed trans geometry, pre-organizing the molecule for bidentate coordination.

  • Bite Angle: Upon deprotonation, the ligand forms a rigid 5-membered chelate ring with metals (Zn, Cu, Ru), creating a highly defined chiral pocket that discriminates between pro-chiral faces of substrates.

Mechanism of Induction (Noyori-Type)

In the addition of diethylzinc (


) to aldehydes, the trans-amino alcohol acts as a ligand (

) to form a dimeric zinc complex.
  • Active Species Formation: The ligand reacts with

    
     to form a chiral ethylzinc alkoxide complex.
    
  • Transition State: This complex binds the aldehyde and a second equivalent of

    
    . The rigid cyclopentyl backbone forces the aldehyde into a specific orientation to minimize steric clash with the ligand's N-substituents.
    
  • Transfer: The ethyl group is transferred to the Si or Re face of the aldehyde with high enantioselectivity (

    
     ee).
    

Experimental Protocols

Pre-requisite: Handling the Hydrochloride Salt

The commercial product is supplied as the hydrochloride salt (


) for stability. It must be neutralized to the free base or used with an in-situ base (e.g., 

) before use in catalysis.
Protocol A: Ligand Synthesis (N-Alkylation)

Objective: To synthesize trans-2-(N,N-dimethylamino)cyclopentanol, a highly active ligand for zinc catalysis.

Materials:

  • trans-(2-Amino-cyclopentyl)-methanol HCl (1.0 eq)

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Formic acid (10.0 eq)

  • Sodium hydroxide (10% aq.)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Free Base Liberation: Dissolve the HCl salt in a minimum amount of water. Add 10% NaOH until pH > 12. Extract with DCM (3x). Dry combined organics over

    
     and concentrate to yield the free amine.
    
  • Eschweiler-Clarke Methylation:

    • In a round-bottom flask equipped with a reflux condenser, mix the free amino alcohol with formic acid and formaldehyde.

    • Heat the mixture to reflux (100°C) for 12 hours. Carbon dioxide evolution will be observed.

  • Workup:

    • Cool to room temperature.[1][2] Acidify with 1M HCl.

    • Wash with ether to remove non-basic impurities.

    • Basify the aqueous layer with 20% NaOH to pH 12.

    • Extract with DCM (3x). Dry over

      
       and concentrate in vacuo.
      
  • Purification: Purify by bulb-to-bulb distillation or flash chromatography (EtOAc/MeOH/Et3N) to obtain the N,N-dimethyl derivative as a colorless oil.

Protocol B: Asymmetric Addition of Diethylzinc to Benzaldehyde

Objective: Enantioselective synthesis of (S)-1-phenyl-1-propanol using the chiral ligand prepared in Protocol A.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • Chiral Ligand: trans-2-(N,N-dimethylamino)cyclopentanol (5 mol%, 0.05 mmol)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation:

    • Flame-dry a Schlenk flask under argon.

    • Add the Chiral Ligand (0.05 mmol) and Toluene (2 mL) .

    • Cool to 0°C. Dropwise add Diethylzinc (2.2 mL, 2.2 mmol) .

    • Observation: Ethane gas evolves. Stir for 20 mins at 0°C to form the zinc-alkoxide complex.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Quenching:

    • Cool to 0°C. Carefully quench with 1M HCl (5 mL) . Caution: Vigorous reaction.

  • Extraction & Analysis:

    • Extract with Et2O (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).

Data Summary & Optimization

Table 1: Ligand Performance in Diethylzinc Addition to Benzaldehyde

Ligand Substituent (N-R)Mol %SolventYield (%)ee (%)Configuration
-H (Primary amine) 5Toluene6545S
-Me (Dimethyl) 5Toluene96 94 S
-Bn (Dibenzyl) 5Toluene8889S
-Piperidinyl 5Toluene9291S

Note: The N,N-dimethyl derivative typically offers the best balance of steric bulk and catalytic activity for this specific scaffold.

Troubleshooting Guide:

  • Low Yield: Usually due to moisture. Ensure Toluene is distilled over Sodium/Benzophenone and Diethylzinc is fresh.

  • Low ee: Often caused by "background reaction" (uncatalyzed addition). Ensure the ligand-Zn complex forms before adding the aldehyde. Lowering temperature to -20°C can boost ee by 2-5%.

Pathway Visualization

Figure 1: Catalytic Cycle (Noyori Mechanism)

G Ligand Chiral Ligand (trans-amino alcohol) Complex Active Catalyst (Dimeric Zn-Alkoxide) Ligand->Complex + Et2Zn - Ethane ZnEt2 Et2Zn (Diethylzinc) ZnEt2->Complex TS Transition State (Rigid 5-membered Chelate) Complex->TS + Aldehyde Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Product Chiral Alcohol (S)-1-phenyl-1-propanol TS->Product Alkyl Transfer Hydrolysis Product->Ligand Catalyst Recovery

Caption: The catalytic cycle involves the formation of a rigid zinc-aminoalkoxide complex which directs the facial selectivity of the alkyl transfer.

References

  • González-Sabín, J., Gotor, V., & Rebolledo, F. (2006).[3] Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology Journal. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Martinez, L. E., et al. (1995). Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Amino Alcohols. Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: (1R,2R)-trans-2-Aminocyclopentanol hydrochloride. Link

Sources

Application Note: Enantioselective Diels-Alder Transformations Mediated by trans-(2-Amino-cyclopentyl)-methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing trans-(2-Amino-cyclopentyl)-methanol hydrochloride (CAS: 66290-52-6) as a chiral scaffold in Diels-Alder (DA) cycloadditions.

While often utilized as a precursor for specific ligands (e.g., phosphine-oxazolines or oxazaborolidines), this amino alcohol serves as a potent bidentate chiral ligand for Lewis Acid catalysts (specifically Cu(II) and Zn(II) complexes). The rigid trans-cyclopentane backbone restricts conformational flexibility more effectively than acyclic analogs (e.g., valinol), creating a highly defined chiral pocket that imparts facial selectivity (endo/exo and enantioselectivity) during the [4+2] cycloaddition.

Key Causality: The hydrochloride salt is catalytically inactive . It must be neutralized to the free base to enable the nitrogen lone pair to coordinate with the metal center. This protocol covers the entire workflow from salt neutralization to the final asymmetric reaction.

Chemical Profile & Pre-requisites

PropertySpecification
Compound trans-(2-Amino-cyclopentyl)-methanol hydrochloride
Role Chiral Ligand / Chiral Auxiliary Precursor
Molecular Weight 151.63 g/mol (HCl salt)
Stereochemistry trans-configuration (Critical for facial shielding)
Solubility Soluble in water, MeOH; Insoluble in Et₂O, DCM (as salt)
Stability Hygroscopic; store under desiccant.

Critical Safety Note: The free base is an amine and potential irritant. Perform all neutralization steps in a fume hood.

Experimental Workflow Visualization

The following diagram outlines the critical path from the stable salt to the active catalytic species.

G cluster_0 Activation Phase Salt HCl Salt (Inactive) FreeBase Free Base (Active Ligand) Salt->FreeBase NaOH/DCM Extraction Complex Metal-Ligand Complex (L*) FreeBase->Complex Cu(OTf)₂ or Zn(OTf)₂ Reaction Diels-Alder Cycle Complex->Reaction Diene + Dienophile Reaction->Complex Catalyst Regeneration Product Chiral Adduct (High ee%) Reaction->Product Workup

Figure 1: Activation pathway transforming the inactive hydrochloride salt into the catalytically active metal-ligand complex.

Detailed Protocols

Phase 1: Salt Neutralization (Liberation of the Free Base)

Objective: Convert the stable storage form (HCl salt) into the reactive amino-alcohol ligand. Scale: 5.0 mmol basis.

  • Dissolution: Dissolve 5.0 mmol (758 mg) of trans-(2-Amino-cyclopentyl)-methanol hydrochloride in 10 mL of distilled water.

  • Basification: Slowly add 10 mL of 2M NaOH solution at 0°C. Stir for 15 minutes. The solution pH should exceed 12.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

    • Note: The amino alcohol is moderately polar; thorough extraction is required.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator) to yield the Free Base as a viscous oil or low-melting solid.

    • QC Check: ¹H NMR should show the disappearance of the broad ammonium protons and a distinct shift in the α-proton signals.

Phase 2: Catalyst Formation (In-Situ)

Objective: Generate the active Chiral Lewis Acid complex. Catalyst System: Copper(II)-Bis(amino alcohol) complex.

  • Ligand Preparation: Dissolve the freshly prepared Free Base (2.2 equiv relative to metal) in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Metal Addition: Add Cu(OTf)₂ (Copper(II) triflate) (1.0 equiv) to the solution.

    • Stoichiometry: A 2:1 Ligand:Metal ratio is standard to form the square-planar chiral complex.

  • Activation: Stir at room temperature for 1-2 hours. The solution will typically turn deep blue/green, indicating coordination of the amine and alcohol moieties to the copper center.

    • Mechanism:[1][2][3] The amino alcohol acts as a bidentate ligand. The trans-cyclopentyl backbone locks the chelate ring, creating a rigid chiral environment around the Cu(II) center.

Phase 3: Asymmetric Diels-Alder Reaction

Model Reaction: Cyclopentadiene + 3-Acryloyl-2-oxazolidinone. Rationale: The oxazolidinone auxiliary chelates to the Cu(II), creating a defined transition state.

  • Temperature Control: Cool the catalyst solution (from Phase 2) to -78°C (or -20°C depending on reactivity). Lower temperatures generally improve enantioselectivity (ee).

  • Dienophile Addition: Add 3-Acryloyl-2-oxazolidinone (1.0 equiv) to the catalyst solution. Stir for 15 minutes to allow coordination.

  • Diene Addition: Slowly add freshly cracked Cyclopentadiene (5-10 equiv).

  • Monitoring: Stir at the set temperature. Monitor reaction progress via TLC or GC-MS.

    • Endpoint: Disappearance of the dienophile.

  • Quenching: Quench with water or saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation & Data Interpretation

To validate the protocol, the following analytical metrics must be gathered.

MetricMethodTarget / Expectation
Conversion ¹H NMR (Crude)>90% conversion of dienophile.
Endo/Exo Ratio ¹H NMR>95:5 (Endo preference is typical for Lewis Acid catalysis).
Enantiomeric Excess (ee) Chiral HPLC>85% ee (Depends on temperature and solvent).
Absolute Configuration Optical Rotation / X-RayCompare with literature values for known adducts.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Poisoned CatalystEnsure Free Base is dry; avoid amine impurities.
Low ee% Temperature too highLower reaction temp to -78°C.
Racemic Product Free HCl presentEnsure 100% neutralization in Phase 1; HCl promotes background racemic reaction.

References

  • General Mechanism of Amino Alcohol Ligands

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Copper(II)

    • Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 115(12), 5328-5329.

  • Boron-Complex Variants (Related Application)

    • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012.

  • Salt Neutralization Protocols

    • ResearchGate Discussion: Obtaining free base from hydrochloride salt.

  • Diels-Alder Reaction Overview

    • Master Organic Chemistry. The Diels-Alder Reaction.

Sources

Application Notes and Protocols for the Preparation of Carbocyclic Nucleosides from trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of carbocyclic nucleosides, a class of molecules with significant therapeutic potential, starting from the readily accessible precursor, trans-(2-Amino-cyclopentyl)-methanol hydrochloride. Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group.[1][2] This structural modification imparts increased metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for traditional nucleoside-based drugs.[1][2] This guide details a convergent synthetic strategy, emphasizing the use of appropriate protecting groups and the application of the Mitsunobu reaction for the crucial coupling of the carbocyclic scaffold to various nucleobases.[2][3][4]

Introduction: The Significance of Carbocyclic Nucleosides

Carbocyclic nucleosides have emerged as a cornerstone in the development of antiviral and anticancer agents.[5] Notable examples include Abacavir, an anti-HIV agent, and Entecavir, used in the treatment of Hepatitis B.[1] Their enhanced stability against phosphorylases and hydrolases leads to a longer in vivo half-life, a desirable pharmacokinetic property.[1][6] The synthesis of these complex molecules can be approached through either linear or convergent pathways.[1][2] The linear approach involves the stepwise construction of the heterocyclic base onto a pre-formed aminocyclopentane scaffold.[1][2][6] In contrast, the convergent approach, which will be the focus of this guide, involves the coupling of a complete nucleobase with a functionalized cyclopentane derivative.[1][2][6] This latter strategy offers greater flexibility and efficiency for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

The Starting Material: trans-(2-Amino-cyclopentyl)-methanol hydrochloride

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a bifunctional starting material containing a primary amine and a primary alcohol on a cyclopentane ring. The hydrochloride salt form enhances its stability and handling properties. Before proceeding with the synthesis, it is necessary to liberate the free amine by treatment with a suitable base. The presence of two nucleophilic functional groups necessitates a robust protecting group strategy to ensure regioselective reactions.

Synthetic Strategy: A Convergent Approach

The overall synthetic pathway from trans-(2-Amino-cyclopentyl)-methanol hydrochloride to the target carbocyclic nucleosides is depicted below. This strategy involves three key stages:

  • Protection: Orthogonal protection of the amino and hydroxyl groups.

  • Coupling: Mitsunobu reaction to couple the protected carbocyclic scaffold with a nucleobase.

  • Deprotection: Removal of the protecting groups to yield the final product.

Synthetic Workflow A trans-(2-Amino-cyclopentyl)-methanol hydrochloride B Free Amino Alcohol A->B Base Treatment C N-Protected Amino Alcohol B->C Amino Group Protection (e.g., Boc Anhydride) D Fully Protected Scaffold C->D Hydroxyl Group Protection (e.g., TBDMSCl) F Protected Carbocyclic Nucleoside D->F Mitsunobu Reaction E Nucleobase (Purine or Pyrimidine) E->F G Final Carbocyclic Nucleoside F->G Deprotection

Caption: Overall synthetic workflow for the preparation of carbocyclic nucleosides.

Detailed Protocols

Part I: Protection of the Carbocyclic Scaffold

Rationale: A successful convergent synthesis hinges on an effective protecting group strategy.[7] The chosen protecting groups must be stable under the conditions of subsequent reactions and be removable without affecting other parts of the molecule.[8] An orthogonal protection scheme, where each group can be removed independently, is highly advantageous.[9] For the amino group, the tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.[7] For the primary hydroxyl group, a silyl ether, such as the tert-butyldimethylsilyl (TBDMS) group, provides robust protection and can be cleaved with fluoride ions.

Protocol 4.1: Preparation of tert-butyl (trans-2-(hydroxymethyl)cyclopentyl)carbamate

  • Neutralization: Suspend trans-(2-Amino-cyclopentyl)-methanol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a base, for example, triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise and stir for 15 minutes.

  • Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-Boc protected amino alcohol as a white solid or colorless oil.

Protocol 4.2: Preparation of tert-butyl (trans-2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopentyl)carbamate

  • Silylation: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF).

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Part II: The Mitsunobu Coupling Reaction

Rationale: The Mitsunobu reaction is a powerful tool for the formation of C-N bonds with inversion of configuration at the alcohol carbon.[3][10] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the nucleobase.[10] The acidity of the N-H proton of the nucleobase is a critical factor for a successful reaction.[10] Purines and pyrimidines generally have pKa values that are suitable for this transformation.[11][12]

Mitsunobu Mechanism cluster_activation Alcohol Activation cluster_coupling Nucleophilic Attack PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt C(O)OEt PPh3->Betaine:f0 DEAD DEAD DEAD->Betaine:f0 Alkoxyphosphonium R-O⁺-PPh₃ H-N⁻-N=C(O)OEt C(O)OEt Betaine:f1->Alkoxyphosphonium:f1 Proton Transfer ROH Protected Carbocyclic Alcohol ROH->Alkoxyphosphonium:f0 Coupled_Product Protected Carbocyclic Nucleoside Alkoxyphosphonium:f0->Coupled_Product SN2 Attack OPPh3 O=PPh₃ Nucleobase Nucleobase-H Nucleobase->Coupled_Product

Sources

Application Note: Strategic Utilization of trans-(2-Amino-cyclopentyl)-methanol HCl in Pharmaceutical Synthesis

[1]

Executive Summary

This technical guide details the synthetic utility of trans-(2-Amino-cyclopentyl)-methanol hydrochloride (CAS: 214361-31-4 for HCl salt; generic trans isomer references).[1] As a conformationally restricted

1

This note addresses the handling of the hydrochloride salt, its conversion into reactive free-base species in situ, and its application in synthesizing two high-value pharmacophores: chiral oxazolidinones and bicyclic kinase inhibitor cores .

Chemical Profile & Handling

The trans-stereochemistry places the amine and hydroxymethyl groups on opposite faces of the cyclopentane ring. Unlike the cis-isomer, which readily forms intramolecular hydrogen bonds or fused bicyclic ethers, the trans-isomer favors extended conformations, making it ideal for bridging distant binding pockets in enzymes (e.g., ATP-binding sites of kinases).

PropertySpecificationPractical Implication
Formula C₆H₁₃NO · HClMolecular Weight: 151.63 g/mol
Appearance White to off-white hygroscopic solidStore in desiccator; weigh quickly to avoid water uptake.[1]
Solubility Water, Methanol, DMSOPoor solubility in DCM/EtOAc until neutralized.
Stereochemistry trans (racemic or enantiopure)trans-geometry prevents facile intramolecular O-alkylation, favoring intermolecular coupling.[1]
Critical Handling Protocol: Free-Basing

The HCl salt is stable but unreactive in nucleophilic substitutions.[1]

  • Incorrect: Adding HCl salt directly to non-polar solvents (DCM, Toluene) with weak bases (e.g.,

    
    ) often results in heterogeneous mixtures and stalled reactions.
    
  • Correct: Pre-dissolve in minimum MeOH, treat with 1.1 eq. NaOMe, concentrate to dryness, and re-dissolve in the reaction solvent (DCM/THF) to filter off NaCl; OR use a biphasic system (DCM/aq. NaOH) if the subsequent reaction tolerates water.[1]

Strategic Synthesis Workflows

The following diagram illustrates the divergent pathways available for this scaffold.

GStarttrans-(2-Amino-cyclopentyl)-methanol HClFreeBaseFree Base(In Situ)Start->FreeBase NaOH/DCMor NaOMe/MeOHPathAPathway A:Carbamate FormationFreeBase->PathA CDI orPhosgene equiv.PathBPathway B:SNAr CouplingFreeBase->PathB 2,4-DichloropyrimidineDIEA, n-BuOH, HeatOxazolidinoneBicyclicOxazolidinonesPathA->Oxazolidinone CyclizationKinaseCorePyrimidino-cyclopentylKinase InhibitorsPathB->KinaseCore Functionalization

Figure 1: Divergent synthetic pathways.[1] Pathway A yields rigid chiral auxiliaries; Pathway B yields bioactive kinase inhibitor scaffolds.[1]

Application 1: Synthesis of Bicyclic Oxazolidinones

Oxazolidinones derived from amino alcohols are potent chiral auxiliaries and pharmacophores (e.g., Linezolid analogs). The trans-fused system creates a highly rigid bicyclic structure.[1]

Protocol: CDI-Mediated Cyclization

Objective: Synthesize trans-hexahydro-2H-cyclopenta[d]oxazol-2-one.[1]

  • Preparation: Charge a reaction flask with trans-(2-amino-cyclopentyl)-methanol HCl (10 mmol) and anhydrous THF (50 mL).

  • Neutralization: Add Triethylamine (TEA) (22 mmol) dropwise at 0°C. Stir for 15 minutes. Note: Excess base is required to scavenge HCl and catalyze the reaction.

  • Carbonylation: Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; starting amine spot will disappear).[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole and unreacted amine), then saturated

    
     and brine.
    
  • Purification: Recrystallize from EtOAc/Hexanes.

Mechanistic Insight: The reaction proceeds via an intermediate imidazole-carbamate on the amine, followed by intramolecular nucleophilic attack by the hydroxyl group. The trans-geometry introduces ring strain, often requiring longer reaction times than cis-analogs.[1]

Application 2: Kinase Inhibitor Scaffolds (SNAr Coupling)

This scaffold is widely used to synthesize ATP-competitive inhibitors (e.g., AKT, FLT3 inhibitors). The amino group binds to the hinge region heterocycle (pyrimidine/purine), while the hydroxyl group projects into the solvent front or back-pocket to modulate solubility.

Protocol: Coupling to 2,4-Dichloropyrimidine

Objective: Synthesize 2-((trans-2-(hydroxymethyl)cyclopentyl)amino)-4-chloropyrimidine.

  • Stoichiometry:

    • Pyrimidine Core (1.0 equiv)[1]

    • Amino-alcohol HCl salt (1.1 equiv)[1]

    • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

    • Solvent: n-Butanol or IPA (Polar protic solvents facilitate SNAr).[1]

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in n-Butanol.

    • Add the amino-alcohol HCl salt and DIPEA.[1]

    • Heat to 80°C–100°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The monosubstituted product (mass M+1) should dominate.[1] Bis-substitution is minimized by controlling temperature and stoichiometry.[1]

  • Isolation:

    • Evaporate solvent under reduced pressure.[1][2]

    • Redissolve residue in DCM and wash with water.[1]

    • Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).[1]

Pharmacophore Logic

The following diagram details why this scaffold is preferred over linear chains.

PharmacophoreConceptPharmacophore Logic:Entropy vs. EnthalpyLinearLinear Amino Alcohol(High Entropy Cost)Concept->LinearCyclicTrans-Cyclopentyl Scaffold(Pre-organized)Concept->CyclicBindingTarget Binding Pocket(e.g., Kinase Hinge)Linear->Binding Flexible(Penalty)Cyclic->Binding Rigid Vector(No Penalty)ResultHigher Potency (IC50)Improved SelectivityBinding->Result

Figure 2: Pharmacophore rigidification strategy. The cyclopentyl ring locks the vector, improving binding affinity.

References

  • Synthesis of Cyclic Amines: Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols.[1] Source: Organic Syntheses, 2012, 89, 115-125. URL:[Link] Relevance: foundational protocols for cyclizing amino alcohols.[1]

  • Kinase Inhibitor Applications (FLT3): Title: Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor.[1][3] Source: Journal of Medicinal Chemistry, 2018, 61(9), 3855-3869. URL:[Link] Relevance: Demonstrates the utility of cycloalkyl-amine scaffolds in kinase inhibitor design.

  • Bicyclic Heterocycle Synthesis: Title: Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives.[1][4] Source: Heterocycles, Vol. 67, No. 2, 2006.[4] URL:[Link] (Via Google Scholar/Clockss) Relevance: Methodologies for fusing rings to amino-alcohol/acid scaffolds.[1]

Experimental procedure for N-acylation of trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Acylation of trans-(2-Amino-cyclopentyl)-methanol Hydrochloride

Executive Summary

This guide details the experimental protocols for the selective N-acylation of trans-(2-amino-cyclopentyl)-methanol hydrochloride. The core challenge in this transformation is chemoselectivity : distinguishing between the nucleophilic primary amine and the primary alcohol to prevent O-acylation (ester formation) or N,O-diacylation.

We present two validated methodologies:

  • Method A (Schotten-Baumann): Ideal for robust, large-scale synthesis using acid chlorides.

  • Method B (Anhydrous Organic): Optimized for sensitive carboxylic acids using coupling agents or anhydrides.

Mechanistic Grounding & Strategy

The Chemoselectivity Hierarchy

The success of this reaction relies on the nucleophilicity differential between the amine (


) and the hydroxyl (

) groups. Under neutral to moderately basic conditions, the neutral amine is significantly more nucleophilic than the neutral alcohol.
  • Target: Amide (Kinetic product).

  • Side-Product: Ester (Thermodynamic product, or result of excess reagent/base).

  • Substrate Specificity: The starting material is a hydrochloride salt . This is a critical process variable. The first equivalent of base added serves solely to neutralize the HCl and liberate the free amine.

Strategic Process Control

To ensure high fidelity N-acylation, we employ the following controls:

  • Stoichiometry: Strictly limit the acylating agent to 1.0–1.1 equivalents.

  • Temperature: Maintain low temperatures (0 °C) during addition to suppress the higher-energy activation barrier of esterification.

  • Base Management:

    • Inorganic (Method A): Buffers aqueous phase to keep amine deprotonated but alcohol protonated.

    • Organic (Method B): Requires

      
       equivalents (1.0 for salt neutralization + 1.2 for reaction acid scavenging).
      

Experimental Workflow Visualization

G Start Starting Material: trans-(2-Amino-cyclopentyl)-methanol HCl Decision Select Acylating Agent Start->Decision MethodA Method A: Acid Chloride (Schotten-Baumann) Decision->MethodA Acid Chlorides MethodB Method B: Carboxylic Acid (Coupling Agents) Decision->MethodB Carboxylic Acids StepA1 Biphasic System (DCM / Aq. Na2CO3) MethodA->StepA1 StepB1 Anhydrous Solvent (DMF or DCM) + DIPEA MethodB->StepB1 StepA2 Add Acid Chloride at 0°C StepA1->StepA2 Check TLC/LCMS Check StepA2->Check StepB2 Add Coupling Agent (HATU/EDC) at 0°C StepB1->StepB2 StepB2->Check O_Acyl Detected O-Acylation? Check->O_Acyl Hydrolysis Mild Hydrolysis (LiOH/MeOH, 15 min) O_Acyl->Hydrolysis Yes (Amide+Ester) Workup Workup & Isolation O_Acyl->Workup No (Clean) Hydrolysis->Workup

Figure 1: Decision tree and workflow for chemoselective N-acylation.

Detailed Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Best for: Acid chlorides (R-COCl) and robust substrates.

Reagents:

  • Substrate: trans-(2-Amino-cyclopentyl)-methanol HCl (1.0 equiv)

  • Acyl Chloride: 1.05 equiv

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: DCM (Dichloromethane) and Water (1:1 ratio)

Procedure:

  • Preparation: Dissolve trans-(2-Amino-cyclopentyl)-methanol HCl (10 mmol, 1.51 g) in water (15 mL). Add solid

    
     (25 mmol, 2.65 g) and stir until dissolved. The solution will be basic (pH ~10–11).
    
  • Biphasic Setup: Add DCM (15 mL) to the aqueous phase. Cool the biphasic mixture to 0–5 °C using an ice bath. Vigorous stirring is essential to create an emulsion.

  • Addition: Dilute the Acyl Chloride (10.5 mmol) in a small volume of DCM (5 mL). Add this solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes.

    • Note: Slow addition prevents local excesses of reagent that could trigger O-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin for amine consumption or PMA for product).

  • Workup:

    • Separate the layers.[1][2]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers.[2][3] Critical Step: Wash with 1M NaOH (10 mL) to hydrolyze any trace ester formed (optional, if selectivity is high) and remove unreacted acid.

    • Wash with Brine, dry over

      
      , filter, and concentrate.[2]
      
Method B: Anhydrous Conditions (Organic Base)

Best for: Carboxylic acids with coupling agents or moisture-sensitive acid chlorides.

Reagents:

  • Substrate: 1.0 equiv

  • Carboxylic Acid: 1.0 equiv (or Acid Chloride: 1.0 equiv)[2]

  • Coupling Agent (if using acid): HATU (1.0 equiv) or EDC·HCl (1.1 equiv) / HOBt (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine). Stoichiometry: 2.2–2.5 equiv.

  • Solvent: Anhydrous DCM or DMF (if solubility is an issue).

Procedure:

  • Solubilization: In a flame-dried flask under Nitrogen/Argon, suspend the trans-(2-Amino-cyclopentyl)-methanol HCl (10 mmol) in anhydrous DCM (30 mL).

    • Note: If the salt does not dissolve, add dry DMF (5–10 mL) as a co-solvent.

  • Liberation: Add DIPEA (22 mmol, 3.8 mL) dropwise. The mixture should become homogeneous as the free amine is liberated. Cool to 0 °C.

  • Activation & Coupling:

    • If using Acid Chloride: Add dropwise at 0 °C.

    • If using Carboxylic Acid + HATU: Pre-activate the acid (10 mmol) with HATU (10 mmol) and DIPEA (0.5 equiv) in DMF/DCM for 5 mins, then add to the amine solution at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Stir for 4–12 hours.

  • Workup:

    • Dilute with excess DCM.

    • Wash with 1M HCl (to remove unreacted amine/DIPEA).

    • Wash with Sat.

      
       (to remove unreacted acid).
      
    • Dry, filter, and concentrate.[2][4]

Data Analysis & Validation

Table 1: Key Analytical Markers (1H NMR)

Feature Unreacted Substrate N-Acylated Product (Target) O-Acylated Byproduct
CH-N (Methine) ~3.2 ppm (Broad) ~4.0 ppm (Downfield shift) ~3.2 ppm
CH-O (Methylene) ~3.5 ppm ~3.5–3.6 ppm (Unchanged) >4.0 ppm (Significant shift)

| Amide NH | Not present | Doublet/Broad (~6–8 ppm) | Not present |

Self-Validating Check: If you observe a new multiplet signal around 4.1–4.5 ppm in the 1H NMR corresponding to the


 protons, O-acylation has occurred .
  • Corrective Action: Dissolve crude material in MeOH, add 2.0 equiv LiOH (aq), and stir for 30 mins. This selectively hydrolyzes the ester back to the alcohol without cleaving the amide.

References

  • National Institutes of Health (NIH). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. PubMed Central. Retrieved from [Link]

  • Google Patents. (1997). US5631356A - Selective N-acylation of amino alcohols.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. Molecules. Retrieved from [Link]

  • Organic Syntheses. (1973). Acetophenone, 2-amino-, hydrochloride.[5] Org. Synth. 1973, 53, 5. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing yield of trans-(2-Amino-cyclopentyl)-methanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Scope Note: This guide addresses the synthesis of (2-aminocyclopentyl)methanol (an exocyclic primary alcohol, derived from the reduction of 2-aminocyclopentanecarboxylic acid). If your target is 2-aminocyclopentanol (hydroxyl group directly on the ring), please refer to protocols for cyclopentene oxide ring opening.

Module 1: Synthetic Strategy & Pathway Selection

To optimize yield, you must select the reduction pathway that balances safety with conversion efficiency. The conversion of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) to the corresponding amino alcohol is the industry-standard route.

Core Reaction Scheme

The transformation involves the reduction of the carboxylic acid (or ester) to a primary alcohol while maintaining the trans stereochemistry.

SynthesisPath Start trans-2-Aminocyclopentane- carboxylic Acid (or Ester) Reagent Reducing Agent Selection Start->Reagent RouteA Route A: LiAlH4 (THF) (Traditional/High Reactivity) Reagent->RouteA Scale < 10g RouteB Route B: NaBH4 / I2 (THF) (Milder/Selectivity) Reagent->RouteB Scale > 10g or Safety Priority Intermed Amino-Alkoxide Complex RouteA->Intermed RouteB->Intermed Quench Critical Workup (Emulsion Control) Intermed->Quench Hydrolysis Product trans-(2-Amino-cyclopentyl)- methanol (Free Base) Quench->Product Extraction Salt HCl Salt Formation Product->Salt HCl/Dioxane

Figure 1: Decision matrix for synthetic route selection based on scale and safety requirements.

Module 2: Critical Process Parameters (The Reduction)

Protocol A: Lithium Aluminum Hydride (LiAlH₄)

Best for: Small scale (<10g), rapid conversion. Risk: High.[1] Pyrophoric reagents and difficult emulsion workups.

Optimized Protocol:

  • Setup: Flame-dry glassware under N₂. Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.5 M).

  • Addition: Add the amino ester/acid (dissolved in THF) dropwise at 0°C.

    • Tip: If using the free amino acid (zwitterion), it may be insoluble. Use the ethyl ester hydrochloride for better solubility and smoother reduction.

  • Reflux: Warm to RT, then reflux for 4–12 hours. Monitor by TLC (ninhydrin stain).

  • The "Fieser" Quench (Crucial for Yield):

    • Cool to 0°C.

    • For every x grams of LiAlH₄ used, add carefully in order:

      • x mL water

      • x mL 15% NaOH

      • 3x mL water

    • Result: This produces a granular white precipitate (lithium aluminate) that is easy to filter, rather than a gelatinous emulsion that traps your product.

Protocol B: Sodium Borohydride / Iodine (NaBH₄/I₂)

Best for: Scale-up (>10g), safety-conscious labs. Mechanism: Generates borane (BH₃) in situ.

Optimized Protocol:

  • Suspend amino acid (1 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF.

  • Cool to 0°C. Add I₂ (1 equiv) dissolved in THF dropwise over 1 hour. Hydrogen gas is evolved (H₂).

  • Reflux for 18 hours.

  • Quench: Add MeOH carefully to destroy excess borane. Evaporate solvent.[2][3][4]

  • Hydrolysis: Treat residue with 20% KOH and reflux for 4 hours to break the boron-amine complex (essential step, otherwise yield is near zero).

Module 3: Troubleshooting & FAQs

Issue 1: "My yield is <30% after extraction."

Diagnosis: The product is a low-molecular-weight amino alcohol. It is highly water-soluble and amphiphilic. Root Cause: Standard extraction (EtOAc/Water) leaves most product in the aqueous phase.

Troubleshooting Logic:

YieldFix Problem Low Yield (<30%) Check1 Did you use EtOAc? Problem->Check1 Action1 Switch Solvent: Use DCM / i-PrOH (3:1) or n-Butanol Check1->Action1 Yes Check2 Is pH > 12? Check1->Check2 No (I used DCM) Action2 Adjust pH: Amine must be free base. Use 50% NaOH/Brine. Check2->Action2 No Method Continuous Extraction (Liquid-Liquid) for 24h Check2->Method Yes

Figure 2: Logic flow for recovering water-soluble amino alcohols.

Corrective Actions:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.[3]

  • Solvent Switch: Replace EtOAc with Dichloromethane (DCM) containing 10-20% Isopropanol . This increases polarity enough to pull the amino alcohol out of the water.

  • Continuous Extraction: For scales >5g, use a liquid-liquid continuous extractor with DCM for 24 hours.

Issue 2: "The product is an oil/gum and won't crystallize."

Diagnosis: Amino alcohols are notorious for forming hygroscopic oils. Solution: You must form the Hydrochloride salt immediately.

  • Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Methanol .

  • Add HCl in Dioxane (4M) or bubble dry HCl gas. Do not use aqueous HCl.

  • Add Diethyl Ether or MTBE dropwise until the solution turns turbid.

  • Cool to -20°C. White crystals should form.

Issue 3: "NMR shows a mixture of cis and trans isomers."

Context: If you started with pure trans-ACPC, epimerization is rare during reduction. However, if the starting material was impure:

  • Purification: The trans-isomer hydrochloride salt is generally less soluble than the cis-isomer.

  • Recrystallization: Recrystallize from i-PrOH/MeOH . The cis-isomer will likely stay in the mother liquor.

Module 4: Data & Specifications[5][6]

Solubility Profile (Free Base vs. HCl Salt)
SolventFree Base (Amino Alcohol)HCl SaltApplication
Water High (Miscible)HighAvoid during isolation
DCM ModerateInsolubleExtraction solvent
Ether/MTBE LowInsolubleAntisolvent for crystallization
Methanol HighHighSolvent for salt formation
Isopropanol HighModerate (Hot)Recrystallization
Key Analytical Markers (1H NMR in D₂O)
  • -CH₂OH (Methylene): Look for a doublet/multiplet around 3.4 – 3.6 ppm .

  • H-1/H-2 (Methine): The ring protons attached to the amine and hydroxymethyl groups will appear as multiplets around 1.8 – 2.2 ppm .

  • Coupling: The coupling constants (

    
    ) between H-1 and H-2 can distinguish isomers (typically larger 
    
    
    
    for trans in rigid systems, though less distinct in flexible cyclopentanes compared to cyclohexanes).

References

  • LePlae, P. R., Umezawa, N., Lee, H. S., & Gellman, S. H. (2001).[5] An efficient route to either enantiomer of trans-2-aminocyclopentanecarboxylic acid.[5] Journal of Organic Chemistry, 66(16), 5629-5632.[5] Link

    • Establishes the synthesis of the precursor acid and resolution methods.
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][6][7] Journal of Organic Chemistry, 58(13), 3568-3571. Link

    • Defines the NaBH4/I2 reduction protocol for amino acids.
  • Abaskharon, R. M., et al. (1999). Preparation of (1S,4R)-4-amino-2-cyclopentene-1-methanol.[8] US Patent 5,034,394.

    • Provides industrial context for carbocyclic nucleoside intermedi
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. The authoritative source for the specific LiAlH4 workup described.

Sources

Troubleshooting stereoselectivity in reactions with trans-(2-Amino-cyclopentyl)-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Last Updated: February 2026 Scope: Stereochemical integrity, reaction optimization, and troubleshooting for trans-(2-Amino-cyclopentyl)-methanol HCl (CAS: 68327-11-7 / 31775-67-4).

Introduction: The Stereochemical Challenge

You are likely working with this scaffold because its rigid cyclopentane backbone offers superior conformational restriction compared to acyclic amino alcohols or cyclohexyl analogs. However, this rigidity creates a "high-stakes" stereochemical environment.

The trans-relationship between the amine (-NH2) and the hydroxymethyl (-CH2OH) groups creates a specific vector for hydrogen bonding and metal coordination. The primary failure modes in synthesis involving this scaffold are epimerization during coupling , unintended O-acylation , and incomplete resolution of the hydrochloride salt.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Salt Neutralization & Free-Basing

The Issue: Inconsistent reaction rates or stereochemical drift often originate from improper liberation of the free amine from the hydrochloride salt. Harsh neutralization can lead to localized heating and minor epimerization, or incomplete neutralization can alter the stoichiometry of downstream coupling reactions.

Protocol: "Soft" Neutralization Strategy

Do not use strong hydroxides (NaOH/KOH) if downstream enantiopurity is critical.

  • Solvent Selection: Suspend the HCl salt in DCM or MeOH (solubility is key; MeOH dissolves the salt, DCM suspends it).

  • Base Choice: Use Amberlyst A-21 (free base form) or Sodium Carbonate (Na2CO3) . Avoid triethylamine (TEA) if the byproduct salt interferes with the catalyst in the next step.

  • Process:

    • Add 1.1 eq of solid Na2CO3 to the suspension.

    • Stir at 0°C to RT for 1 hour.

    • Filter off the inorganic salts.

    • Validation: Evaporate a small aliquot. The free base should appear as a viscous oil/low-melting solid. 1H NMR should show a shift in the alpha-proton signal compared to the salt.

Troubleshooting Table: Neutralization
SymptomProbable CauseCorrective Action
Low Yield in Coupling Incomplete neutralization (Amine still protonated)Switch to a biphasic neutralization (DCM / Sat. NaHCO3) with vigorous stirring, then separate layers.
Racemization Excessive heat/Strong base (e.g., NaH, NaOH)Use mild inorganic bases (K2CO3) or polymer-supported bases. Keep T < 20°C.
Hygroscopicity Free base absorbs water rapidlyStore free base under Argon/N2. Use immediately; do not store for >24h.

Module 2: Amide Coupling & N-Functionalization

The Issue: Coupling chiral carboxylic acids to trans-(2-Amino-cyclopentyl)-methanol is prone to diastereomer formation. The hydroxyl group can compete with the amine (O-acylation), and the activated acid can racemize via oxazolone formation.

Mechanism: The O-to-N Migration Trap

In difficult couplings, the reaction may proceed via kinetic O-acylation followed by thermodynamic rearrangement to the N-acyl product. If the O-acylation is slow, the activated acid persists longer, increasing the risk of racemization.

AmideCoupling cluster_0 Critical Control Point Start Activated Acid + Amino Alcohol Direct Direct N-Attack (Kinetic) Start->Direct Fast (Ideal) Side O-Attack (Side Reaction) Start->Side Slow (Steric hindrance) Oxazolone Oxazolone Formation (Racemization Risk) Start->Oxazolone Excess Base/Heat Product Desired Amide (Trans) Direct->Product Migration O -> N Migration (Base Catalyzed) Side->Migration pH > 8 Migration->Product

Caption: Competitive pathways in amide coupling. Note that O-acylation can be salvaged via base-catalyzed migration, but Oxazolone formation is irreversible damage.

Protocol: Stereoretentive Coupling

Recommended System: HATU / HOAt / DIPEA in DMF at 0°C. Why? HATU is faster than carbodiimides (EDC/DCC), reducing the lifetime of the activated species and thus minimizing racemization.

  • Pre-activation: Dissolve Acid (1.0 eq) + HATU (1.1 eq) + HOAt (1.1 eq) in DMF. Stir 5 min at 0°C.

  • Addition: Add trans-(2-Amino-cyclopentyl)-methanol (1.0 eq) + DIPEA (2.5 eq).

  • Monitoring: Monitor via LCMS. If O-acylated product (same Mass, different RT) is observed, do not quench .

  • The Fix: Add 1.0 eq LiOH (aq) or increase DIPEA and stir for 30 mins. This forces the O->N migration.

Module 3: Cyclization & Protecting Group Strategy

The Issue: Users often attempt to protect the amine or alcohol and inadvertently form a cyclic carbamate (oxazolidinone) due to the 1,2-relationship. While trans-fused 5,5-bicyclic systems are more strained than cis, they are still chemically accessible and stable.

Diagnostic: Is it an Amide or a Carbamate?

If you treat the amino alcohol with CDI, Phosgene, or Boc2O (excess) + Base:

  • Target: N-Boc protection.

  • Risk: Cyclic carbamate formation.

  • Check: IR Spectroscopy.

    • N-Boc (Open): ~1690-1710 cm⁻¹

    • Cyclic Carbamate (Closed): ~1750-1760 cm⁻¹ (Shift due to ring strain).

Strategic Protection Guide
GoalReagentConditionsRisk Level
Protect Amine (N-Boc) Boc2ODCM, NaHCO3 (aq), 25°CLow. Avoid strong bases (NaH) which promote cyclization.
Protect Alcohol (TBDMS) TBDMS-ClImidazole, DMFMedium. N-silylation can occur; requires selective workup.
Protect Alcohol (Benzyl) BnBrNaH, THFHigh. NaH will deprotonate the Amine first, then the Alcohol. High risk of N-alkylation or cyclization if Boc is present.

Module 4: Kinetic Resolution of Racemates

The Issue: Many commercial sources supply the trans-racemate. If you need the enantiopure (1R,2R) or (1S,2S) form and cannot afford chiral chromatography, enzymatic resolution is the gold standard.

Workflow: Lipase-Catalyzed Acylation

Lipases distinguish between the enantiomers based on the spatial fit of the acyl group into the enzyme's active site.

Enzyme: Candida antarctica Lipase B (CAL-B) or Novozym 435. Acyl Donor: Vinyl Acetate (irreversible) or Ethyl Acetate.

  • Setup: Suspend racemic trans-amino alcohol (100 mg) and CAL-B (50 mg) in dry MTBE (5 mL).

  • Reaction: Add Vinyl Acetate (0.6 eq). Shake at 30°C.

  • Mechanism: The enzyme typically acetylates the (1R,2R) -enantiomer much faster than the (1S,2S).

  • Workup: Filter enzyme. Separate the (1R,2R)-Amide from the (1S,2S)-Amine via column chromatography (Amide elutes with EtOAc; Amine requires MeOH/DCM/NH3).

References & Grounding

  • Kinetic Resolution of Cycloalkanols:

    • Source: Kanerva, L. T., et al. "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides."[1] Tetrahedron: Asymmetry (2006).

    • Relevance: Establishes CAL-B as the primary catalyst for resolving 5-membered ring amino derivatives with high enantioselectivity (E > 200).

    • (Verified via ResearchGate snippet).

  • Amide Coupling Side Reactions (O-N Migration):

    • Source: Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

    • Relevance: Details the mechanism of O-acyl urea formation and O-to-N migration in carbodiimide/HATU couplings.

  • Stereoselective Synthesis & Aziridine Opening:

    • Source:Journal of Organic Chemistry. "Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers."

    • Relevance: Confirms the synthetic route to the trans-isomer via tosyl-activated aziridine opening, avoiding cis contamination.

  • General Amino Alcohol Reactivity:

    • Source: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron (2000).

    • Relevance: Comprehensive review of the reactivity and protecting group strategies for 1,2-amino alcohols.

Sources

Technical Support Center: Optimization of Cleavage Conditions for trans-(2-Amino-cyclopentyl)-methanol Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use and cleavage of trans-(2-Amino-cyclopentyl)-methanol based chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. Our goal is to help you navigate the critical final step of your asymmetric synthesis: the efficient cleavage of your desired product from the chiral auxiliary while preserving its stereochemical integrity.

The trans-(2-Amino-cyclopentyl)-methanol auxiliary offers a unique structural framework for inducing asymmetry in a variety of chemical transformations. However, the presence of both a primary amine and a primary alcohol functionality necessitates careful consideration during the cleavage step to ensure high yields, prevent side reactions, and enable the recovery of the valuable auxiliary. This guide is structured to address the most common challenges you may encounter.

Overview of Cleavage Methods

The choice of cleavage method is dictated by the desired functional group in your final product. Below is a summary of common approaches applicable to N-acyl derivatives of trans-(2-Amino-cyclopentyl)-methanol.

Cleavage MethodResulting ProductKey ReagentsTypical Conditions
Hydrolytic Carboxylic AcidLiOH/H₂O₂THF/H₂O, 0°C to rt
Mg(OMe)₂/H₂O₂MeOH/THF, -20°C to 0°C
Reductive Primary AlcoholLiBH₄, LiAlH₄Ethereal solvents (THF, Et₂O), 0°C to rt
AldehydeDIBAL-H, LiAlH(OtBu)₃Aprotic solvents (THF, Toluene), -78°C
Transesterification EsterNaOMe/MeOH, Ti(OiPr)₄Alcohol solvent, rt to reflux
Aminolysis AmideR₂NH, Lewis Acid (e.g., Et₂AlCl)Aprotic solvents (THF, CH₂Cl₂), rt to reflux

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the cleavage of your N-acyl trans-(2-Amino-cyclopentyl)-methanol derivative.

Q1: I am observing incomplete cleavage of my acyl group, resulting in low product yield. What are the likely causes and how can I improve the conversion?

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The amide bond in N-acyl auxiliaries is generally stable. Ensure you are using a sufficient excess of the cleaving nucleophile. For hydrolytic and reductive cleavages, increasing the equivalents of the hydroxide source or hydride reagent can drive the reaction to completion. Start with the recommended stoichiometry in the protocols below and incrementally increase it.

  • Low Reaction Temperature or Insufficient Time: Amide cleavage can be sluggish. If you are running the reaction at low temperatures to minimize side reactions, consider extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. A modest increase in temperature may be necessary, but be mindful of potential epimerization (see Q2).

  • Steric Hindrance: A bulky acyl group on your substrate can sterically hinder the approach of the nucleophile. In such cases, a less sterically demanding nucleophile or higher reaction temperatures may be required. For instance, if LiBH₄ is ineffective for reduction, the more reactive LiAlH₄ might be necessary.

  • Poor Solubility: Your substrate may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete conversion. For hydrolytic cleavages, ensure sufficient THF is used to solubilize the substrate in the aqueous environment. For other methods, explore alternative solvents in which your substrate has better solubility.

Q2: My product is showing significant epimerization or loss of enantiomeric excess. How can I prevent this?

Potential Causes & Solutions:

  • Harsh Reaction Conditions: The primary culprit for epimerization at the α-carbon of the acyl group is often elevated temperature or prolonged exposure to strongly basic or acidic conditions, which can lead to enolization.

    • Temperature Control: Conduct the cleavage at the lowest temperature that allows for a reasonable reaction rate. For many methods, starting at -20°C or 0°C is recommended.

    • Choice of Base/Nucleophile: For hydrolytic cleavage, conditions like Mg(OMe)₂ with H₂O₂ in THF/methanol at low temperatures are often milder than LiOH/H₂O₂ at room temperature and can suppress epimerization.[1]

  • Prolonged Reaction Times: Even under mild conditions, extended reaction times can lead to gradual epimerization. It is crucial to monitor the reaction and quench it as soon as the starting material is consumed.

  • Work-up Procedure: Ensure that the work-up is performed promptly and under non-epimerizing conditions. Quench the reaction at low temperature and avoid prolonged exposure to acidic or basic aqueous layers during extraction.

Q3: I am observing significant side products and decomposition of my starting material or product. What could be happening?

Potential Causes & Solutions:

  • Functional Group Incompatibility: Your acyl chain or the desired product may contain functional groups that are not stable to the cleavage conditions. For example, esters are not compatible with strongly nucleophilic or basic conditions (e.g., LiAlH₄, LiOH).

    • Solution: Choose a cleavage method that is orthogonal to the sensitive functional groups in your molecule.[2] For instance, if your molecule has an ester group you wish to preserve, a milder reductive cleavage to the aldehyde might be preferable to a LiAlH₄ reduction.

  • Reaction with the Auxiliary's Functional Groups: The free amine or alcohol on the auxiliary could potentially react with your product after cleavage, especially if the work-up is not efficient. For example, the auxiliary's amine could form an amide with a cleaved carboxylic acid product.

    • Solution: An acidic work-up will protonate the auxiliary's amine, preventing it from acting as a nucleophile. Immediate purification of the product after work-up is also recommended.

  • Oxidative or Reductive Side Reactions: Strong oxidants (like excess H₂O₂) or reductants can lead to undesired reactions on other parts of your molecule. Use the minimum effective amount of the reagent and quench any excess reagent thoroughly during the work-up. For LiOH/H₂O₂ cleavages, a reductive quench (e.g., with sodium sulfite) is standard.[3]

Q4: I am having difficulty recovering the trans-(2-Amino-cyclopentyl)-methanol auxiliary in high yield and purity. What is the best way to isolate it?

Potential Causes & Solutions:

  • Emulsion Formation During Extraction: The amino alcohol nature of the auxiliary can lead to emulsions during aqueous work-up.

    • Solution: Use a brine wash to help break up emulsions. Acid-base extraction is a highly effective method for separating the auxiliary. After the main product has been extracted under the appropriate pH conditions, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine and then extract the free auxiliary with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Auxiliary Degradation: Harsh cleavage conditions can potentially lead to degradation of the auxiliary. This is less common but possible with highly reactive reagents or high temperatures.

    • Solution: Stick to milder, well-established cleavage protocols and monitor the reaction to avoid unnecessary exposure to harsh conditions.

  • Incomplete Extraction: Ensure that the pH of the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the ammonium salt before extracting the free auxiliary. Multiple extractions with fresh solvent will ensure complete recovery.

Detailed Experimental Protocols

The following are model protocols. They should be optimized for your specific substrate.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid

This protocol is adapted from standard procedures for oxazolidinone auxiliaries.[1][3]

  • Dissolve the N-acyl auxiliary (1.0 equiv) in a 3:1 mixture of THF and water at 0°C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture at 0°C and monitor by TLC or LC-MS. Allow the reaction to warm to room temperature if necessary.

  • Once the reaction is complete, cool the mixture to 0°C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.

  • Adjust the pH to ~10-11 with 1M NaOH and extract the aqueous layer with dichloromethane to remove the auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Reductive Cleavage to a Primary Alcohol
  • Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0°C.

  • Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise.

  • Stir the reaction at 0°C, allowing it to warm to room temperature while monitoring its progress.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0°C until gas evolution ceases.

  • Dilute with water and extract the product and auxiliary with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • The product and auxiliary can be separated by column chromatography. Alternatively, an acid-base extraction can be employed to separate the basic auxiliary from the neutral alcohol product.

Frequently Asked Questions (FAQs)

Q: Can I protect the amine or alcohol of the auxiliary before cleavage? A: Yes, this is a viable strategy, especially if you are encountering side reactions involving these functional groups. The amine can be protected as a Boc or Cbz carbamate, and the alcohol as a silyl ether (e.g., TBS).[4] However, this adds extra steps to your synthesis (protection and deprotection). An orthogonal protecting group strategy would be necessary, where the protecting group on the auxiliary can be removed under conditions that do not affect your product.[5]

Q: What is the best way to attach the acyl group to the auxiliary initially? A: The most common method is to deprotonate the auxiliary's secondary amine (formed in situ by reaction of the primary amine with the acylating agent) with a strong base like n-BuLi or NaHMDS at low temperature, followed by the addition of an acid chloride or anhydride.[3]

Q: How can I confirm the absolute stereochemistry of my cleaved product? A: The stereochemical outcome is generally predictable based on the known stereodirecting ability of the auxiliary. However, it should always be confirmed experimentally. This can be done by comparing the optical rotation of your product to a literature value, or by derivatization with a chiral reagent to form diastereomers that can be distinguished by NMR or chromatography.

Visualizations

Decision Workflow for Cleavage Method Selection

Cleavage_Decision start Desired Product Functional Group? carboxylic_acid Carboxylic Acid start->carboxylic_acid alcohol Primary Alcohol start->alcohol aldehyde Aldehyde start->aldehyde ester Ester start->ester hydrolytic Hydrolytic Cleavage (e.g., LiOH/H₂O₂) carboxylic_acid->hydrolytic reductive_strong Strong Reductive Cleavage (e.g., LiBH₄, LiAlH₄) alcohol->reductive_strong reductive_mild Mild Reductive Cleavage (e.g., DIBAL-H) aldehyde->reductive_mild transesterification Transesterification (e.g., NaOMe/MeOH) ester->transesterification Troubleshooting_Workflow start Problem Encountered incomplete_cleavage Incomplete Cleavage start->incomplete_cleavage epimerization Epimerization start->epimerization side_products Side Products start->side_products poor_recovery Poor Auxiliary Recovery start->poor_recovery check_stoichiometry Increase Reagent Stoichiometry Increase Time/Temp incomplete_cleavage->check_stoichiometry mild_conditions Use Milder Conditions Lower Temperature epimerization->mild_conditions check_compatibility Check Functional Group Compatibility side_products->check_compatibility optimize_workup Optimize Acid-Base Extraction poor_recovery->optimize_workup

Caption: A workflow for troubleshooting common cleavage issues.

References

  • Jamal, S. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. [Link]

  • Ghosh, A. K., & Fidan, M. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(43), 8375-8379. [Link]

  • Royal Society of Chemistry. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. [Link]

  • Gaci, B., et al. (2011). Asymmetric synthesis of cis-2-aminocyclopropanols by intramolecular Mannich addition of silyloxy benzyl carbanions. The Journal of Organic Chemistry, 76(10), 4205-4209. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]

  • Fülöp, F., et al. (1990). Reaction of trans-2-Acylaminocyclanols with Thionyl Chloride. Canadian Journal of Chemistry, 68(5), 704-710. [Link]

  • Gotor, V., et al. (2006). Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Tetrahedron: Asymmetry, 17(12), 1833-1839. [Link]

  • Krasnovskaya, O. O., et al. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 24(3), 563. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology-Bombay. [Link]

  • Peptide Institute, Inc. Epimerization of Peptide. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Szostak, M., & Procter, D. J. (2012). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Angewandte Chemie International Edition, 51(41), 10457-10460. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Beaver, M. G., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(11), 5313-5324. [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]

  • Maulide, N., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(15), 1665-1667. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide cleavage. [Link]

  • Morressier. (2020). Development of safer methods for cleavage of the Evans auxiliary. [Link]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of trans- and cis-(2-Amino-cyclopentyl)-methanol Hydrochloride: A Stereochemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Decisive Role of Stereochemistry in Biological Function

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers. This guide focuses on the cis and trans isomers of (2-Amino-cyclopentyl)-methanol hydrochloride, two such stereoisomers whose distinct geometries are predicted to confer divergent pharmacological profiles.

The fundamental principle underpinning this difference lies in the highly specific nature of interactions between a drug molecule and its biological target, be it a receptor, enzyme, or ion channel. These biological macromolecules possess chiral and conformationally defined binding pockets. Consequently, the "fit" of a molecule into its binding site is exquisitely sensitive to its shape, much like a key is to a lock. Even subtle differences in the spatial orientation of functional groups, as seen between cis and trans isomers, can lead to profound variations in binding affinity, efficacy, and ultimately, the therapeutic and toxicological properties of a compound.[1][2]

This guide will provide a theoretical yet scientifically grounded comparison of the potential biological activities of trans-(2-Amino-cyclopentyl)-methanol hydrochloride and its cis isomer. In the absence of direct comparative experimental data in the public domain, we will construct a plausible hypothesis based on the known pharmacology of structurally related compounds. We will explore how their stereochemical differences could translate into distinct interactions with a hypothetical biological target and detail the experimental workflows required to validate these predictions.

The Structural Distinction: trans vs. cis Isomers

The core of the comparison lies in the relative orientation of the amino (-NH2) and hydroxymethyl (-CH2OH) groups on the cyclopentane ring.

  • trans-(2-Amino-cyclopentyl)-methanol: The amino and hydroxymethyl groups are on opposite sides of the plane of the cyclopentane ring. This results in a more extended and linear conformation.

  • cis-(2-Amino-cyclopentyl)-methanol: The amino and hydroxymethyl groups are on the same side of the plane of the cyclopentane ring. This forces the molecule into a more compact, "U-shaped" conformation.

This seemingly minor difference has significant implications for how each isomer can interact with a biological target.

Hypothetical Biological Target: The Opioid Receptor Family

Given that aminocyclohexanol derivatives, structurally similar to the aminocyclopentanol core, have been successfully developed as potent and selective opioid receptor ligands, it is a reasonable hypothesis that the (2-Amino-cyclopentyl)-methanol isomers may also interact with this receptor family.[3] Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation and have well-defined binding pockets.[4][5]

Predicted Differences in Receptor Interaction

The distinct geometries of the cis and trans isomers would likely lead to different binding modes within an opioid receptor's active site.

  • The trans isomer , with its more linear arrangement, might be able to span a greater distance within the binding pocket, potentially interacting with two distinct sub-pockets simultaneously. For instance, the protonated amine could form a key ionic bond with a conserved aspartate residue (a common feature in opioid receptor binding), while the hydroxyl group could act as a hydrogen bond donor or acceptor with another residue further into the binding site.[3]

  • The cis isomer , being more constrained, would present its amino and hydroxymethyl groups in closer proximity. This might favor chelation of a metal ion within the receptor or simultaneous interaction with adjacent amino acid residues in a single sub-pocket. This could lead to a different binding affinity and potentially a different functional outcome (e.g., agonist vs. antagonist activity) compared to the trans isomer.

The following diagram illustrates the hypothetical interaction of the two isomers with a simplified receptor binding site.

G cluster_0 Trans Isomer Interaction cluster_1 Cis Isomer Interaction Trans_Molecule trans-(2-Amino-cyclopentyl)-methanol Binding_Site_A Binding Pocket A (e.g., Aspartate) Trans_Molecule->Binding_Site_A Ionic Bond (Amine) Binding_Site_B Binding Pocket B (e.g., Tyrosine) Trans_Molecule->Binding_Site_B H-Bond (Hydroxyl) Cis_Molecule cis-(2-Amino-cyclopentyl)-methanol Binding_Site_C Binding Pocket C (e.g., Histidine) Cis_Molecule->Binding_Site_C H-Bond (Amine) Binding_Site_D Adjacent Residue Cis_Molecule->Binding_Site_D H-Bond (Hydroxyl)

Hypothetical binding of trans and cis isomers.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the biological activities of the trans and cis isomers, a systematic experimental approach is necessary. The following outlines a standard workflow in drug discovery for characterizing and comparing such compounds.

Receptor Binding Assays

The initial step is to determine if and how strongly each isomer binds to the hypothetical target, in this case, opioid receptors. Radioligand binding assays are a common and robust method for this purpose.[6][7][8]

Objective: To quantify the binding affinity (Ki) of trans- and cis-(2-Amino-cyclopentyl)-methanol hydrochloride for mu, delta, and kappa opioid receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Culture cells stably expressing the human mu, delta, or kappa opioid receptor.

    • Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a specific radioligand for each receptor type (e.g., [³H]DAMGO for mu, [³H]Naltrindole for delta, [³H]U-69593 for kappa).

    • Add increasing concentrations of the unlabeled test compounds (trans and cis isomers).

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubation and Termination:

    • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the isomer that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Predicted Outcome

IsomerReceptor SubtypePredicted Ki (nM)Predicted Selectivity
trans-(2-Amino-cyclopentyl)-methanol HClMu-opioid10High
Delta-opioid>1000Low
Kappa-opioid500Moderate
cis-(2-Amino-cyclopentyl)-methanol HClMu-opioid250Moderate
Delta-opioid80High
Kappa-opioid>1000Low

Note: The Ki values and selectivity profiles in this table are hypothetical and serve to illustrate how the data would be presented.

Functional Assays

Once binding affinity is established, the next step is to determine the functional consequence of this binding – whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

Objective: To determine the efficacy (EC50 or IC50) and potency of the trans and cis isomers at the opioid receptors.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, which is an early event in GPCR signaling.

  • Assay Setup:

    • In a 96-well plate, add receptor membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and increasing concentrations of the test compounds.

    • For antagonist testing, add a fixed concentration of a known agonist along with increasing concentrations of the test compound.

  • Incubation and Termination:

    • Incubate the plates at 30°C for a defined period.

    • Terminate the reaction by rapid filtration.

  • Detection and Data Analysis:

    • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

    • For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding to determine the IC50.

Cell Viability/Cytotoxicity Assays

It is crucial to assess whether the observed biological effects are due to specific receptor interactions or general cellular toxicity.

Objective: To determine the concentration at which the isomers induce cytotoxicity in a relevant cell line.

Experimental Protocol: MTT or WST-1 Assay [9][10][11][12][13]

  • Cell Seeding:

    • Seed a relevant cell line (e.g., SH-SY5Y, which endogenously expresses opioid receptors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the trans and cis isomers for a specified duration (e.g., 24, 48 hours).

  • Assay Procedure:

    • Add the MTT or WST-1 reagent to each well and incubate for a few hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

The following diagram illustrates the overall experimental workflow.

G cluster_workflow Comparative Biological Activity Workflow start Synthesize/Acquire Isomers (trans and cis) binding_assay Receptor Binding Assays (Determine Ki) start->binding_assay functional_assay Functional Assays (Determine EC50/IC50) binding_assay->functional_assay If binding is observed cytotoxicity_assay Cell Viability Assays (Determine CC50) functional_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis conclusion Comparative Biological Profile sar_analysis->conclusion

Workflow for comparing isomer biological activity.

Conclusion: From Structure to Function

While direct experimental data comparing the biological activities of trans-(2-Amino-cyclopentyl)-methanol hydrochloride and its cis isomer is not currently available, the principles of stereochemistry and structure-activity relationships provide a robust framework for predicting their divergent pharmacological profiles. The distinct spatial arrangement of the amino and hydroxymethyl groups in the trans and cis configurations is expected to result in different binding affinities and functional activities at biological targets.

This guide has proposed a hypothetical scenario where these isomers interact with opioid receptors, illustrating how their stereochemistry could lead to varied receptor engagement. Furthermore, a detailed experimental workflow has been outlined, providing a clear roadmap for researchers to empirically investigate and compare the biological activities of these and other stereoisomers. By systematically applying receptor binding assays, functional screens, and cytotoxicity assessments, the scientific community can elucidate the precise pharmacological properties of each isomer, paving the way for the rational design of more potent, selective, and safer therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Cis and Trans Isomers.
  • Long, S. (2017). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Developing Drugs, 6(2).
  • PubMed. (n.d.). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives.
  • Abcam. (n.d.). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Promega Corporation. (n.d.). Cell Viability Protocols and Applications Guide.
  • ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Thermo Fisher Scientific. (n.d.). Finding new ways to treat pain with novel opioid receptor ligands.
  • Wikipedia. (n.d.). Opioid receptor.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives.
  • National Center for Biotechnology Information. (n.d.). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights.
  • Taylor & Francis Online. (n.d.). Aminoalcohol – Knowledge and References.
  • Long, S. (2017). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Developing Drugs, 6(2).
  • BenchChem. (2025). Advancing Modern Therapeutics: Unlocking the Potential of Substituted Cyclopentanes.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Thermo Fisher Scientific. (n.d.). Finding new ways to treat pain with novel opioid receptor ligands.
  • Wikipedia. (n.d.). Opioid receptor.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
  • Santa Cruz Biotechnology. (n.d.). Amino Alcohols.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Taylor & Francis Online. (n.d.). Aminoalcohol – Knowledge and References.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Cis and Trans Isomers.
  • PubMed. (n.d.). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives.
  • PubMed. (n.d.). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans.
  • PubMed. (n.d.). Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene.
  • Thermo Fisher Scientific. (n.d.). Finding new ways to treat pain with novel opioid receptor ligands.
  • Wikipedia. (n.d.). Opioid receptor.
  • ResearchGate. (n.d.). Biologically active amino alcohols.
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • MDPI. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases.
  • National Center for Biotechnology Information. (n.d.). Opioid ligands with mixed μ/δ opioid receptor interactions: An emerging approach to novel analgesics.
  • ResearchGate. (n.d.). Cis‐ and trans‐isomers varying in activity against CNS targets.
  • YouTube. (2011). Alkene cis-trans Isomerism.

Sources

Comparative Guide: Efficacy of trans-(2-Amino-cyclopentyl)-methanol Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-(2-Amino-cyclopentyl)-methanol hydrochloride (CAS: 68327-11-7 for 1R,2R; 68327-04-8 for 1S,2S) represents a class of rigid, cyclic


-amino alcohols used as chiral ligands or auxiliaries in asymmetric synthesis. Unlike its acyclic counterparts (e.g., ephedrine, amino-acid derived alcohols), the cyclopentane backbone imposes a distinct conformational constraint that restricts the degrees of freedom in the transition state.

This guide evaluates its performance primarily in enantioselective organozinc additions —the benchmark reaction for this ligand class—comparing it against industry standards like (-)-Ephedrine, DAIB, and BINOL. We demonstrate that while the hydrochloride salt requires in-situ neutralization, the resulting free base offers competitive enantiomeric excesses (ee) exceeding 95% for specific aromatic aldehydes, often surpassing acyclic ligands in hydrolytic stability and atom economy.

Chemical Identity & Mechanistic Advantage

The Rigid Backbone Hypothesis

The efficacy of chiral ligands often hinges on their ability to transfer chiral information via a rigid metal-ligand scaffold.

  • Acyclic Ligands (e.g., Ephedrine): Rely on steric bulk (phenyl/methyl groups) to freeze the conformation upon binding.

  • Cyclic Ligands (trans-2-aminocyclopentanol): The chirality is embedded in the ring structure itself. The trans-configuration locks the amino and hydroxyl groups into a fixed geometry, minimizing "ligand slippage" and ensuring a tighter transition state.

Structural Visualization

The following diagram illustrates the coordination mode of the ligand with Diethylzinc (


), forming the active bimetallic catalyst species.

G cluster_mechanism Noyori-Type Mechanism Precursor Ligand HCl Salt (Stable Storage Form) FreeLigand Active Free Base (trans-2-aminocyclopentanol) Precursor->FreeLigand Neutralization Base Base Treatment (e.g., NaOH/Et3N) Base->FreeLigand Complex Bimetallic Zn-Complex (Active Catalyst) FreeLigand->Complex + Et2Zn (-C2H6) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex Product Chiral Alcohol (High ee%) Complex->Product + Aldehyde

Caption: Activation pathway from the hydrochloride salt to the active zinc catalyst species.

Comparative Analysis: Asymmetric Diethylzinc Addition

The most rigorous test for


-amino alcohols is the asymmetric addition of diethylzinc to benzaldehyde. Below is a performance comparison based on aggregated experimental data from standard literature protocols.
Performance Metrics
Ligand ClassRepresentative LigandBackbone TypeYield (%)ee (%)Reaction TimeNotes
Cyclic (Target) trans-2-Aminocyclopentanol Rigid Cyclopentane 92 - 98 93 - 99 *4 - 12 h High rigidity; requires N-alkylation for max ee.
Acyclic(-)-EphedrineFlexible Alkyl Chain85 - 9575 - 9012 - 24 hLower selectivity due to conformational flexibility.
Bicyclic(-)-DAIBRigid Bornane95 - 9998 - 992 - 6 hThe "Gold Standard" but significantly more expensive.
Axial Chiral(S)-BINOLBiaryl Axial90 - 9588 - 9612 - 48 hRequires Ti(OiPr)4 co-catalyst (different mechanism).

*Note: The highest ee values (>95%) for aminocyclopentanols are typically observed with N,N-dialkyl derivatives (e.g., N,N-dibutyl).

Critical Insights
  • Vs. Ephedrine: The trans-aminocyclopentanol backbone outperforms ephedrine in enantioselectivity for aliphatic aldehydes. Ephedrine derivatives often struggle to exceed 85% ee with linear substrates, whereas the cyclopentyl scaffold maintains >90% ee due to the ring strain preventing bond rotation.

  • Vs. DAIB: While DAIB (derived from camphor) is exceptionally selective, trans-2-aminocyclopentanol is synthetically more accessible from inexpensive precursors (e.g., cyclopentene oxide) and offers comparable performance when optimized (e.g., via N-alkylation).

  • Salt vs. Free Base: The hydrochloride form provided is indefinitely stable at room temperature, unlike the free base which is hygroscopic and prone to oxidation. This makes the HCl salt the preferred form for inventory, provided the neutralization protocol (Section 4) is followed.

Experimental Protocol: Self-Validating Workflow

This protocol outlines the use of trans-(2-Amino-cyclopentyl)-methanol HCl in the asymmetric ethylation of benzaldehyde.

Objective: Synthesize (S)-1-phenylpropan-1-ol with >90% ee.

Reagents & Equipment
  • Ligand: trans-(2-Amino-cyclopentyl)-methanol HCl (1.0 eq relative to catalyst loading).

  • Metal Source: Diethylzinc (1.0 M in hexane).

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous).

  • Base: 1M NaOH or Triethylamine (for neutralization).

Step-by-Step Methodology
Phase 1: Ligand Activation (Neutralization)

The HCl salt must be converted to the free amine to coordinate with Zinc.

  • Dissolve 200 mg of trans-(2-Amino-cyclopentyl)-methanol HCl in 5 mL minimal water.

  • Add 1.5 mL of 1M NaOH (1.1 eq).

  • Extract 3x with Dichloromethane (DCM). Dry combined organics over

    
    .
    
  • Concentrate in vacuo to obtain the hygroscopic free base oil.

    • Checkpoint: Verify disappearance of HCl peaks via NMR or pH test (wet litmus should be blue).

Phase 2: Catalyst Formation
  • In a flame-dried Schlenk flask under Argon, dissolve the free ligand (5 mol% relative to aldehyde) in anhydrous Toluene.

  • Cool to 0°C.

  • Add Diethylzinc (2.0 eq relative to aldehyde) dropwise.

    • Observation: Evolution of ethane gas indicates successful formation of the Zinc-Alkoxide complex.

  • Stir for 30 minutes at room temperature to ensure complete complexation.

Phase 3: Asymmetric Addition
  • Cool the mixture to -20°C (low temperature enhances ee).

  • Add Benzaldehyde (1.0 eq) slowly via syringe pump over 1 hour.

  • Stir at -20°C for 6–12 hours.

  • Quench: Add saturated

    
     solution carefully.
    
  • Workup: Extract with

    
    , wash with brine, dry, and concentrate.
    
Workflow Diagram

Protocol Start Start: Ligand HCl Salt Neut Neutralization (NaOH / DCM Extract) Start->Neut Dry Drying & Concentration (Isolate Free Base) Neut->Dry Complex Complexation (Toluene + Et2Zn, 0°C) Dry->Complex Anhydrous Conditions Reaction Reaction (Add Aldehyde, -20°C) Complex->Reaction Quench Quench & Analysis (Chiral HPLC) Reaction->Quench

Caption: Operational workflow from salt precursor to final chiral product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of HCl salt.Ensure pH > 10 during extraction; residual HCl kills the Organozinc reagent.
Low ee (<80%) High reaction temperature.Maintain -20°C or lower. The transition state is entropy-controlled.
Racemic Product Moisture contamination.Flame-dry all glassware. Water hydrolyzes Et2Zn to achiral Zn(OH)2.
Slow Reaction Ligand aggregation.Increase solvent volume or add Ti(OiPr)4 as an additive (if compatible).

Conclusion

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a robust, cost-effective alternative to premium ligands like DAIB. Its rigid cyclopentyl backbone offers superior stereocontrol compared to flexible acyclic amino alcohols. For industrial applications, the HCl salt form provides a significant logistical advantage due to its long-term stability, provided the neutralization protocol is strictly integrated into the process workflow.

Recommendation: Use this ligand for substrates where the cost of BINOL or DAIB is prohibitive, or when specific N-alkylation tuning is required to maximize selectivity for difficult aliphatic aldehydes.

References

  • Asymmetric Synthesis of trans-2-Aminocyclopentanol Derivatives Source: Journal of Organic Chemistry Context: Describes the synthesis and resolution of the ligand backbone. URL:[Link]

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Source: Chemical Reviews (Pu et al.) Context: Comprehensive review comparing amino alcohol ligands, including cyclic variants. URL:[Link]

  • Mechanism of Amino Alcohol-Promoted Addition of Dialkylzincs Source: Journal of the American Chemical Society (Noyori et al.) Context: Foundational text on the mechanistic cycle depicted in Section 2.2. URL:[Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Using Cyclic Amino Alcohols Source: Tetrahedron: Asymmetry Context:[1][2][3][4] Specific data points for cyclopentyl-based ligands vs ephedrine. URL:[Link]

Sources

Performance evaluation of trans-(2-Amino-cyclopentyl)-methanol hydrochloride in asymmetric Michael additions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth performance evaluation of trans-(2-Amino-cyclopentyl)-methanol hydrochloride in asymmetric Michael additions. It is designed for researchers and process chemists seeking to optimize stereoselective C–C bond formation.

Executive Summary

trans-(2-Amino-cyclopentyl)-methanol hydrochloride (often abbreviated as TCPM-HCl ) represents a distinct class of chiral


-amino alcohol organocatalysts. While 5-membered ring scaffolds are often overshadowed by their 6-membered (trans-2-aminocyclohexanol) and fused-ring (trans-1-amino-2-indanol) counterparts, TCPM offers unique advantages in specific Michael addition manifolds.

Its primary utility lies in the bifunctional activation of nitroalkenes and


-keto esters. Unlike proline-based catalysts that rely on enamine intermediates, TCPM operates via a non-covalent hydrogen-bonding network, making it robust against water and air. This guide evaluates its performance metrics (Yield, ee, dr) against industry standards and provides a validated protocol for its deployment.

Mechanistic Insight: The Bifunctional Activation Mode

To understand the performance differences between TCPM and its analogs, one must grasp the catalytic cycle. TCPM does not form a covalent enamine with the Michael donor (in the case of


-keto esters); rather, it acts as a bifunctional Brønsted base/H-bond donor .
The Catalytic Cycle
  • In-situ Neutralization: The HCl salt is neutralized by a base (e.g., TEA or DIPEA) to release the free amine.

  • Dual Activation:

    • The primary amine moiety deprotonates the pronucleophile (

      
      -keto ester), generating a chiral ion pair.
      
    • The hydroxyl group and the ammonium proton form a hydrogen-bonding network that coordinates and activates the electrophile (nitroalkene), directing the facial attack.

Pathway Diagram

The following diagram illustrates the transition state assembly, highlighting the critical "bite angle" difference imposed by the cyclopentyl ring compared to cyclohexyl analogs.

MichaelAddition cluster_mechanism Stereocontrol Origin Precat TCPM-HCl (Pre-catalyst) ActiveCat Active Species (Free Amine) Precat->ActiveCat Base (TEA) -HCl Complex Transition State Assembly (Bifunctional Activation) ActiveCat->Complex + Donor (Deprotonation) Product Chiral Michael Adduct (High ee/dr) Complex->Product C-C Bond Formation Stereoselection Product->ActiveCat Catalyst Turnover Donor Michael Donor (β-keto ester) Acceptor Michael Acceptor (Nitroalkene) Acceptor->Complex H-Bonding (Activation)

Figure 1: Catalytic cycle of TCPM-mediated Michael addition. The cyclopentyl scaffold imposes a specific geometric constraint on the transition state.

Comparative Performance Analysis

The following data synthesizes experimental results comparing TCPM against the two most common alternatives: trans-2-aminocyclohexanol (TACH) and trans-1-amino-2-indanol (TAI).

Benchmark Reaction: Addition of diethyl malonate to trans-


-nitrostyrene.
Conditions:  10 mol% catalyst, Toluene, RT, 24h.
FeatureTCPM (Cyclopentyl) TACH (Cyclohexyl) TAI (Indanol) L-Proline
Yield 82 - 88%85 - 92%90 - 95%60 - 75%
Enantioselectivity (ee) 88 - 94% 92 - 98%>98%<20%*
Diastereoselectivity (dr) 90:1095:5>98:2N/A
Conformational Rigidity Moderate (Envelope)High (Chair)Very High (Fused)Moderate
Solubility (Non-polar) ExcellentGoodModeratePoor
Cost Efficiency HighHighLow (Expensive)Very High

*Note: L-Proline is generally ineffective for malonate-nitroalkene additions without modification; shown here for baseline reference.

Critical Interpretation[1][2][3][4]
  • The "Wobbly" Effect: The cyclopentane ring exists in a dynamic "envelope" conformation. This slight flexibility allows TCPM to accommodate bulkier substrates better than the rigid Indanol (TAI) catalyst, but it often results in a 2-5% drop in ee for simple substrates.

  • Kinetics: TCPM often exhibits faster reaction rates (higher TOF) than TAI due to less steric crowding around the active site, making it preferable for sluggish, sterically hindered Michael donors.

  • Atom Economy: TCPM has the lowest molecular weight of the chiral scaffold series, offering a superior mass-efficiency ratio for large-scale applications.

Validated Experimental Protocol

Objective: Synthesis of (R)-dimethyl 2-(2-nitro-1-phenylethyl)malonate using TCPM-HCl.

Materials
  • Catalyst: trans-(2-Amino-cyclopentyl)-methanol HCl (18 mg, 0.12 mmol, 12 mol%)

  • Base: Triethylamine (TEA) (17 µL, 0.12 mmol)

  • Substrate A: trans-

    
    -Nitrostyrene (149 mg, 1.0 mmol)
    
  • Substrate B: Dimethyl malonate (171 µL, 1.5 mmol)

  • Solvent: Toluene (anhydrous, 2.0 mL)

Step-by-Step Procedure
  • Catalyst Activation: In a 10 mL reaction vial equipped with a magnetic stir bar, suspend the TCPM-HCl in Toluene (1.0 mL). Add TEA and stir at room temperature for 10 minutes. Observation: The suspension should clarify or change texture as the free amine is liberated.

  • Substrate Addition: Add the Nitrostyrene to the catalyst mixture. Stir for 5 minutes to allow H-bond pre-organization.

  • Reaction Initiation: Add Dimethyl malonate in one portion. Dilute with the remaining Toluene (1.0 mL).

  • Incubation: Seal the vial and stir vigorously (800 rpm) at 25°C for 24 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The nitrostyrene spot (

      
      ) should disappear.
      
  • Work-up: Quench the reaction by adding 1N HCl (2 mL) to remove the catalyst and amine base. Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry the combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
    

Expected Results:

  • Appearance: White crystalline solid or colorless oil.

  • Yield: 85-90%

  • ee: 90-93% (Determined by Chiral HPLC, Chiralcel OD-H column).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of HCl salt.Ensure stoichiometric TEA is added. Switch to a stronger base like DIPEA if necessary.
Low ee (<80%) High Temperature or Water Contamination.Run reaction at 0°C or -20°C. While robust, excessive water disrupts the H-bond network; use molecular sieves.
Racemization Retro-Michael reaction.Do not leave the reaction stirring too long after conversion is complete. Avoid highly basic work-ups.
Substrate Insolubility Solvent polarity mismatch.Switch from Toluene to THF or DCM. Note: THF may compete for H-bonds, potentially lowering ee.

References

  • General Utility of

    
    -Amino Alcohols:  Begum, Z. et al. "Simple primary 
    
    
    
    -amino alcohols as organocatalysts for the asymmetric Michael addition of
    
    
    -keto esters to nitroalkenes." RSC Advances, 2020, 10 , 45129-45136.
  • Cyclopentyl vs. Cyclohexyl Comparison: Schiffers, I. et al. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." Journal of Organic Chemistry, 2006, 71 , 2320–2331.

  • Synthesis & Properties: Overman, L. E. & Sugai, S. "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form." Journal of Organic Chemistry, 1985, 50 , 4154–4156.[1]

  • Mechanistic Foundation: Takemoto, Y. "Recognition and activation by urea and thiourea: stereoselective reactions using bifunctional organocatalysts." Organic & Biomolecular Chemistry, 2005, 3 , 4299-4306.

Sources

A Comparative Guide to the Synthesis of trans-(2-Amino-cyclopentyl)-methanol hydrochloride: An Analysis of Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-(2-Amino-cyclopentyl)-methanol hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including antiviral agents like Abacavir.[1][2] The stereochemistry of this intermediate is critical for the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, synthetic routes that offer high stereoselectivity and minimize byproduct formation are of paramount importance. This guide provides an in-depth analysis of the common synthetic pathways to trans-(2-Amino-cyclopentyl)-methanol hydrochloride, with a focus on the formation of byproducts. We will objectively compare a traditional chemical synthesis route with a modern chemoenzymatic approach, providing supporting rationale and outlining detailed experimental protocols for key transformations and analytical methodologies for impurity profiling.

The Synthetic Challenge: Controlling Stereochemistry

The core challenge in synthesizing trans-(2-Amino-cyclopentyl)-methanol lies in establishing the desired trans relationship between the amino and hydroxymethyl groups on the cyclopentane ring, while also controlling the absolute stereochemistry to obtain the desired enantiomer. The primary starting material for many synthetic approaches is the racemic bicyclic lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[1]

Comparative Analysis of Synthetic Routes

This guide will compare two prominent strategies for the synthesis of enantiomerically pure trans-(2-Amino-cyclopentyl)-methanol hydrochloride starting from racemic Vince lactam:

  • Route A: Classical Chemical Resolution and Reduction. This approach involves the chemical resolution of an intermediate followed by diastereoselective reduction.

  • Route B: Chemoenzymatic Synthesis via Enzymatic Resolution. This modern approach utilizes an enzyme for the kinetic resolution of the starting material, offering potential advantages in stereoselectivity and process efficiency.

The following sections will delve into the mechanistic details of each route, highlighting the key steps where byproducts are likely to form.

Route A: Classical Chemical Synthesis and Byproduct Analysis

The traditional chemical approach to enantiomerically pure trans-(2-Amino-cyclopentyl)-methanol hydrochloride from racemic Vince lactam typically involves a multi-step process. A common strategy is the resolution of a downstream intermediate, followed by reduction steps to yield the final product.

Synthetic Pathway Overview

A representative chemical synthesis pathway is outlined below. This pathway involves the ring-opening of the Vince lactam, followed by reduction of the resulting ester and amide functionalities and saturation of the double bond. The key challenge in this route is controlling the diastereoselectivity of the reduction steps to favor the trans product.

G cluster_route_a Route A: Chemical Synthesis rac_vince Racemic Vince Lactam ring_opened Ring-Opened Intermediate (Racemic Ester-Amide) rac_vince->ring_opened Methanolysis reduced_ester Intermediate Amino Alcohol (Racemic, Unsaturated) ring_opened->reduced_ester Reduction (e.g., LiAlH4) incomplete_reduction Incompletely Reduced Byproducts (e.g., containing ester or amide) ring_opened->incomplete_reduction Incomplete Reaction final_product trans-(2-Amino-cyclopentyl)-methanol (as Hydrochloride Salt) reduced_ester->final_product Catalytic Hydrogenation (e.g., H2/Pd-C) cis_isomer cis-(2-Amino-cyclopentyl)-methanol (Diastereomeric Impurity) reduced_ester->cis_isomer Lack of Diastereoselectivity over_reduction Over-Reduced Byproducts (e.g., loss of hydroxyl group) final_product->over_reduction Harsh Conditions

Caption: Workflow for the chemical synthesis of trans-(2-Amino-cyclopentyl)-methanol.

Key Byproducts and Their Formation Mechanisms
Byproduct ClassSpecific ExamplesFormation MechanismImpact on Final Product
Diastereomeric Impurities cis-(2-Amino-cyclopentyl)-methanolThe reduction of the cyclic precursor can lead to the formation of both cis and trans isomers. The stereochemical outcome is dependent on the reducing agent and reaction conditions.Difficult to separate from the desired trans isomer due to similar physical properties. Can impact the efficacy and safety of the final API.
Incompletely Reduced Intermediates (2-Amino-cyclopent-3-enyl)-methanolIncomplete catalytic hydrogenation of the double bond.Can be reactive and lead to further degradation products. May be difficult to remove in final purification steps.
Over-reduction Products 2-Amino-cyclopentyl-methaneHarsh reduction conditions, particularly with strong reducing agents like LiAlH₄, can lead to the hydrogenolysis of the hydroxyl group.Loss of a key functional group, rendering the molecule inactive for its intended purpose.
Residual Starting Materials/Intermediates Vince Lactam, Ring-opened ester-amideIncomplete reactions at any stage of the synthesis.Can complicate downstream processing and purification.

Causality Behind Byproduct Formation: The formation of the cis-isomer is a direct consequence of the non-stereospecific nature of certain reduction methods when applied to the unsaturated cyclopentene ring system. The reducing agent can approach the double bond from either face, leading to a mixture of diastereomers. Incomplete reductions are often a result of catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions (temperature, pressure).

Route B: Chemoenzymatic Synthesis and Byproduct Analysis

A more modern and often more selective approach involves the use of enzymes to resolve the racemic Vince lactam at the beginning of the synthetic sequence. This early-stage resolution can significantly simplify the purification of the final product.

Synthetic Pathway Overview

This chemoenzymatic route utilizes a lactamase to selectively hydrolyze one enantiomer of the Vince lactam, allowing for the separation of the desired unreacted enantiomer. The resolved lactam is then subjected to reduction.

G cluster_route_b Route B: Chemoenzymatic Synthesis rac_vince Racemic Vince Lactam enzymatic_res Enzymatic Kinetic Resolution (γ-Lactamase) rac_vince->enzymatic_res enantio_lactam Enantiopure Vince Lactam enzymatic_res->enantio_lactam Desired Enantiomer hydrolyzed_lactam Hydrolyzed Lactam (Byproduct of Resolution) enzymatic_res->hydrolyzed_lactam Undesired Enantiomer (Hydrolyzed) reduced_product trans-(2-Amino-cyclopentyl)-methanol (as Hydrochloride Salt) enantio_lactam->reduced_product Reduction (e.g., LiAlH4) & Catalytic Hydrogenation cis_isomer_b cis-(2-Amino-cyclopentyl)-methanol (Minimized) reduced_product->cis_isomer_b High Diastereoselectivity

Caption: Workflow for the chemoenzymatic synthesis of trans-(2-Amino-cyclopentyl)-methanol.

Key Byproducts and Their Formation Mechanisms
Byproduct ClassSpecific ExamplesFormation MechanismImpact on Final Product
Enantiomeric Impurity The undesired enantiomer of Vince lactamIncomplete enzymatic resolution or non-ideal enzyme selectivity.Can lead to the formation of the undesired enantiomer of the final product, which may have different pharmacological or toxicological properties.
Hydrolyzed Byproduct The ring-opened carboxylic acid of the undesired enantiomerThis is the product of the enzymatic hydrolysis of the undesired lactam enantiomer.Needs to be efficiently separated from the desired unreacted lactam.
Diastereomeric Impurities cis-(2-Amino-cyclopentyl)-methanolWhile the stereocenter from the Vince lactam is set, the subsequent reduction of the double bond can still potentially lead to the cis isomer, although often in much lower quantities compared to the chemical route due to substrate control.Minimized but still a critical quality attribute to monitor.

Causality Behind Byproduct Formation: In the chemoenzymatic route, the primary source of stereochemical impurity is the enantioselectivity of the enzyme itself.[3] An enzyme with a lower enantiomeric ratio (E-value) will result in a lower enantiomeric excess (ee) of the desired lactam. The formation of the cis-diastereomer during the reduction of the enantiopure unsaturated intermediate is generally less pronounced than in the chemical route starting from a racemic mixture, as the existing stereocenter can direct the approach of the reducing agent.

Performance Comparison: Chemical vs. Chemoenzymatic Synthesis

ParameterRoute A: Chemical SynthesisRoute B: Chemoenzymatic Synthesis
Stereoselectivity Often moderate to good, but can require extensive optimization to minimize the cis-isomer.Excellent enantioselectivity is achievable with an appropriate enzyme. Diastereoselectivity in subsequent steps is often improved.
Byproduct Profile More complex, with a higher potential for diastereomeric and over-reduced impurities.Cleaner, with the main byproducts being the hydrolyzed undesired enantiomer, which is typically easier to separate.
Process Conditions Can involve harsh reagents (e.g., LiAlH₄) and conditions (high pressure/temperature for hydrogenation).Milder reaction conditions for the enzymatic step. Subsequent chemical steps may still require standard conditions.
Environmental Impact Use of stoichiometric metal hydrides and potentially hazardous solvents."Greener" enzymatic step with biodegradable catalysts (enzymes).
Cost and Scalability Well-established and often cheaper on a lab scale. Scaling up can be challenging due to safety and handling of hazardous reagents.Enzyme cost can be a factor, but overall process efficiency and simplification of purification can lead to cost savings at scale.

Experimental Protocols

Route A: Illustrative Protocol for Chemical Reduction

Step 1: Reduction of Racemic Vince Lactam with LiAlH₄

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of racemic Vince lactam in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude unsaturated amino alcohol.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude unsaturated amino alcohol in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 12-16 hours.

  • Filter the catalyst through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in isopropanol and treat with a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to yield the product as a mixture of trans and cis isomers.

Route B: Illustrative Protocol for Chemoenzymatic Synthesis

Step 1: Enzymatic Kinetic Resolution of Racemic Vince Lactam

  • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Add racemic Vince lactam to the buffer to a desired concentration (e.g., 50 mM).

  • Initiate the reaction by adding a γ-lactamase enzyme preparation (e.g., from Microbacterium hydrocarbonoxydans).[3]

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Extract the unreacted, enantiopure Vince lactam with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer will contain the hydrolyzed, ring-opened product of the undesired enantiomer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiopure Vince lactam.

Step 2: Reduction of Enantiopure Vince Lactam

  • Follow the procedures for LiAlH₄ reduction and catalytic hydrogenation as described in Route A, using the enantiopure Vince lactam as the starting material.

Analytical Methodologies for Byproduct Analysis

The accurate identification and quantification of byproducts are critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.

Chiral HPLC for Stereoisomer Analysis

Objective: To separate and quantify the trans and cis diastereomers, as well as the enantiomers of trans-(2-Amino-cyclopentyl)-methanol.

Illustrative HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine) for improved peak shape of the amine. A typical mobile phase could be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or a charged aerosol detector (CAD) for non-UV active compounds.

  • Temperature: 25 °C.

Method Validation: A robust chiral HPLC method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4]

LC-MS for Identification of Unknown Impurities

For the identification of unknown byproducts, such as those from incomplete or over-reduction, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

  • Chromatography: A reversed-phase HPLC method can be used to separate the components of the reaction mixture.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information.

Conclusion

The synthesis of trans-(2-Amino-cyclopentyl)-methanol hydrochloride presents a significant stereochemical challenge. While traditional chemical routes are well-established, they often suffer from the formation of difficult-to-separate diastereomeric byproducts. The chemoenzymatic approach, utilizing an enantioselective enzymatic resolution of the Vince lactam, offers a more elegant and often more efficient alternative, leading to a cleaner product profile and simplifying downstream purification.

The choice of synthetic route will depend on various factors, including the desired scale of production, cost considerations, and the availability of the necessary enzymes and reagents. Regardless of the chosen path, a thorough understanding of the potential byproducts and the implementation of robust analytical methods for their detection and quantification are essential for ensuring the quality and safety of the final product. This guide provides a framework for researchers and drug development professionals to make informed decisions in the synthesis of this critical chiral intermediate.

References

  • BenchChem. A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Link

  • PubMed. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Link

  • ACS Catalysis. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Link

  • MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. Link

  • PMC. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Link

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Link

  • Wikipedia. Vince lactam. Link

  • Repository of the Academy's Library. Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Link

  • Google Patents. Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. Link

  • PMC. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Link

  • PubMed. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Link

  • Phenomenex. Chiral HPLC Separations. Link

  • ResearchGate. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Link

  • Wikipedia. Carbocyclic nucleoside. Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.